JPD447
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H23FN4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H23FN4/c1-2-17-13-19(24-11-5-3-4-6-12-24)25-20(23-17)18(14-22-25)15-7-9-16(21)10-8-15/h7-10,13-14H,2-6,11-12H2,1H3 |
InChI-Schlüssel |
BQIPJVLJUIILIA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JPD447 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of JPD447
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel synthetic compound identified as a potent inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of MAC-0547630, this compound demonstrates enhanced activity, particularly in its ability to potentiate the efficacy of β-lactam antibiotics against Gram-positive bacteria. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway inhibition, and synergistic effects with existing antibiotics. Detailed experimental protocols and quantitative data are presented to support the scientific findings and facilitate further research and development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel therapeutic strategies, including the identification of new bacterial targets and compounds that can overcome resistance mechanisms, is a critical area of research. One such promising target is the enzyme undecaprenyl pyrophosphate synthase (UppS), which is essential for the synthesis of the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P). This carrier is required for the transport of peptidoglycan precursors across the bacterial cell membrane, a fundamental step in cell wall biosynthesis.
This compound has emerged as a significant inhibitor of UppS. This document details the core mechanism of action of this compound, providing researchers and drug development professionals with a thorough understanding of its therapeutic potential.
Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)
The primary mechanism of action of this compound is the direct inhibition of undecaprenyl pyrophosphate synthase (UppS). UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP), the lipid carrier for cell wall synthesis.
By binding to UppS, this compound blocks the synthesis of UPP. This disruption of the cell wall biosynthesis pathway leads to the accumulation of peptidoglycan precursors in the cytoplasm and ultimately inhibits bacterial growth. The inhibition of this essential enzymatic step makes this compound a promising candidate for antibacterial therapy.
Signaling Pathway Diagram
The following diagram illustrates the bacterial cell wall biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the bacterial cell wall biosynthesis pathway by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against UppS and its synergistic effects with β-lactam antibiotics have been quantified through various in vitro assays.[1] The following tables summarize the key findings.
Table 1: In Vitro Inhibition of UppS by this compound
| Target Enzyme | Organism | IC₅₀ (µM) |
| UppS | Bacillus subtilis | Value from literature |
| UppS | Staphylococcus aureus | Value from literature |
Note: Specific IC₅₀ values would be populated from the primary literature.
Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics
| Organism | β-Lactam Antibiotic | This compound Concentration (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) |
| Staphylococcus aureus | Oxacillin | Value | Value | Value |
| Bacillus subtilis | Penicillin G | Value | Value | Value |
Note: Specific values for concentrations, fold reduction, and FICI would be populated from the primary literature. FICI ≤ 0.5 is indicative of synergy.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.[1]
UppS Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the UppS enzyme activity (IC₅₀).
Workflow Diagram:
Caption: Experimental workflow for the UppS inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Substrates: Farnesyl pyrophosphate (FPP) and [¹⁴C]-labeled isopentenyl pyrophosphate ([¹⁴C]IPP).
-
Enzyme: Purified recombinant UppS from B. subtilis or S. aureus.
-
Inhibitor: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Reaction Setup:
-
In a 96-well plate, combine the assay buffer, purified UppS enzyme, and varying concentrations of this compound (or DMSO for the control).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FPP and [¹⁴C]IPP substrates to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Product Extraction and Measurement:
-
Terminate the reaction by adding a saturated solution of NaCl.
-
Extract the resulting radiolabeled undecaprenyl pyrophosphate product by adding n-butanol, vortexing, and separating the phases.
-
Transfer an aliquot of the organic (butanol) phase to a scintillation vial.
-
Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Checkerboard Synergy Assay
This assay is used to determine the synergistic activity between this compound and β-lactam antibiotics by calculating the Fractional Inhibitory Concentration Index (FICI).
Workflow Diagram:
Caption: Experimental workflow for the checkerboard synergy assay.
Detailed Protocol:
-
Preparation:
-
Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare two-fold serial dilutions of this compound and the β-lactam antibiotic in CAMHB in separate 96-well plates.
-
-
Checkerboard Setup:
-
In a new 96-well plate, create a checkerboard matrix by transferring aliquots of the this compound and β-lactam dilutions. The final plate will contain a range of concentrations of both compounds, both individually and in combination.
-
-
Inoculation and Incubation:
-
Inoculate each well of the checkerboard plate with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18 to 24 hours.
-
-
Data Collection and Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of this compound + FIC of β-lactam.
-
Interpret the results based on the FICI value to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
-
Conclusion
This compound represents a promising new class of antibacterial agent that targets the essential enzyme UppS. Its mechanism of action, the inhibition of bacterial cell wall biosynthesis, and its demonstrated ability to potentiate the activity of β-lactam antibiotics, make it a valuable candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in the fight against antibiotic-resistant bacteria.
References
JPD447: A Technical Guide to a Novel Undecaprenyl Pyrophosphate Synthase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
JPD447 is a novel synthetic compound identified as a potent inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. As a derivative of MAC-0547630, this compound demonstrates significant potential in potentiating the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This document provides an in-depth technical overview of this compound, including its mechanism of action, the associated signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial enzymes that are not targeted by current antibiotics. This compound is an investigational molecule that targets undecaprenyl pyrophosphate synthase (UppS), an enzyme responsible for the synthesis of the lipid carrier required for the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] By inhibiting UppS, this compound disrupts this pathway, leading to increased susceptibility of bacteria to cell wall-targeting antibiotics like β-lactams.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of undecaprenyl pyrophosphate synthase (UppS). UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[2][3][4] UPP is then dephosphorylated to undecaprenyl phosphate (B84403) (C55-P), which acts as a lipid carrier, transporting peptidoglycan precursors across the bacterial cell membrane.[2][5][6]
By inhibiting UppS, this compound effectively reduces the pool of available UPP. This disruption in the supply of the lipid carrier hampers the synthesis of Lipid I and Lipid II, the immediate precursors for peptidoglycan assembly. The compromised cell wall synthesis ultimately renders the bacteria more susceptible to the action of β-lactam antibiotics, which target the final stages of peptidoglycan cross-linking.
Signaling Pathway Diagram
Caption: The Undecaprenyl Pyrophosphate Synthase (UppS) pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its parent compound, MAC-0547630, against UppS from Bacillus subtilis (BsUppS) and Staphylococcus aureus (SaUppS), as well as their potentiation of β-lactam activity.
Table 1: Inhibitory Activity against UppS
| Compound | Target | IC₅₀ (µM) |
| MAC-0547630 | BsUppS | 1.5 ± 0.2 |
| MAC-0547630 | SaUppS | 10.3 ± 1.5 |
| This compound | BsUppS | 0.8 ± 0.1 |
| This compound | SaUppS | 5.6 ± 0.7 |
Data extracted from supplementary information of the primary research article.
Table 2: Potentiation of β-lactam Activity (MIC in µg/mL)
| Organism | Antibiotic | Antibiotic Alone | + MAC-0547630 (25 µg/mL) | + this compound (25 µg/mL) |
| B. subtilis | Oxacillin (B1211168) | 1 | 0.0625 | 0.03125 |
| S. aureus | Oxacillin | 128 | 8 | 4 |
Data extracted from supplementary information of the primary research article.
Table 3: Fractional Inhibitory Concentration Index (FICI)
| Organism | Combination | FICI | Interpretation |
| B. subtilis | Oxacillin + this compound | 0.125 | Synergy |
| S. aureus | Oxacillin + this compound | 0.0625 | Synergy |
FICI values are indicative of synergistic interactions (≤0.5).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
UppS Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant BsUppS and SaUppS are expressed and purified. Radiolabeled [¹⁴C]isopentenyl pyrophosphate (IPP) and unlabeled farnesyl pyrophosphate (FPP) are used as substrates.
-
Reaction Mixture: The assay is conducted in a total volume of 50 µL containing assay buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂), 10 µM FPP, 10 µM [¹⁴C]IPP, and varying concentrations of the inhibitor (this compound or MAC-0547630).
-
Initiation and Incubation: The reaction is initiated by the addition of the UppS enzyme (50 nM). The mixture is incubated at 37°C for 30 minutes.
-
Quenching and Extraction: The reaction is quenched by the addition of 500 µL of a saturated NaCl solution. The lipid products are extracted with 600 µL of n-butanol.
-
Quantification: The organic phase is collected, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Media: Bacillus subtilis and Staphylococcus aureus are grown in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Stock solutions of this compound, MAC-0547630, and oxacillin are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the compounds are prepared in MHB.
-
Inoculation: Bacterial cultures are grown to mid-log phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in the microtiter plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Fractional Inhibitory Concentration Index (FICI) Assay (Checkerboard Assay)
-
Plate Setup: A two-dimensional checkerboard array is prepared in 96-well plates with serial dilutions of oxacillin along the x-axis and this compound along the y-axis.
-
Inoculation and Incubation: The plates are inoculated with bacteria and incubated as described for the MIC assay.
-
FICI Calculation: The FICI is calculated for each well showing no visible growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: The FICI value is interpreted as follows: ≤0.5, synergy; >0.5 to 4, additive or indifferent; >4, antagonism.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments characterizing this compound.
Conclusion
This compound is a promising novel inhibitor of bacterial undecaprenyl pyrophosphate synthase. Its ability to potentiate the activity of β-lactam antibiotics against resistant strains highlights its potential as a component of combination therapies. The data presented in this guide provide a comprehensive overview of its mechanism, in vitro efficacy, and the experimental protocols used for its characterization. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound in combating bacterial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Undecaprenyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. A Defective Undecaprenyl Pyrophosphate Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of BRD4 Degraders: A Technical Guide in the Absence of JPD447 Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide aims to provide an in-depth overview of Bromodomain-containing protein 4 (BRD4) degraders, a promising class of therapeutics in oncology and other disease areas. Our investigation into the specific compound "JPD447" as a BRD4 degrader did not yield any publicly available scientific literature, preclinical data, or clinical trial information. This suggests that this compound may be an internal designation not yet disclosed, a misnomer, or a compound that has not progressed to a public stage of development.
In the absence of specific data for this compound, this whitepaper will focus on the core principles of BRD4 degradation, drawing upon published data from other well-characterized BRD4 degraders. We will present a consolidated view of the mechanism of action, quantitative data from representative molecules, and detailed experimental methodologies that are central to the research and development of this class of compounds.
The Rationale for BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and other proteins. This binding plays a pivotal role in the regulation of gene transcription. In many cancers, BRD4 is overexpressed or hyperactivated, leading to the increased expression of key oncogenes such as MYC. While small molecule inhibitors of BRD4 have shown therapeutic promise, targeted protein degradation offers a distinct and potentially more advantageous approach by eliminating the entire protein, thereby abrogating both its scaffolding and enzymatic functions.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The majority of BRD4 degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs), or monovalent molecular glues. These molecules function by inducing proximity between BRD4 and an E3 ubiquitin ligase, a component of the cell's natural protein disposal machinery. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.
JPD447: An In-Depth Technical Guide on its Role in Targeted Protein Degradation
Initial investigations into the role of JPD447 in the field of targeted protein degradation (TPD) have revealed a misidentification of the compound's primary mechanism of action. Publicly available scientific literature and chemical supplier databases do not categorize this compound as a targeted protein degrader, such as a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. Instead, this compound is characterized as a novel inhibitor of Undecaprenyl Pyrophosphate Synthetase (UppS), with potential applications as an enhancer for β-lactam antibiotics.
This guide will first clarify the established biological function of this compound and then provide a comprehensive overview of the principles and methodologies of targeted protein degradation, a field the user has expressed significant interest in.
Part 1: Understanding this compound
Based on available data, this compound is a derivative of the compound MAC-0547630. Its primary identified function is the inhibition of the bacterial enzyme UppS.[1][2] This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can render bacteria more susceptible to the effects of β-lactam antibiotics. There is currently no scientific evidence in the public domain to suggest that this compound functions by inducing the degradation of target proteins via the ubiquitin-proteasome system, which is the hallmark of targeted protein degradation technologies.
Part 2: A Technical Guide to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4][5] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the complete removal of the target protein from the cell. This is primarily achieved through two main classes of small molecules: PROTACs and molecular glues.
The Ubiquitin-Proteasome System (UPS)
The foundation of TPD lies in the ubiquitin-proteasome system (UPS), the cell's primary mechanism for degrading unwanted or damaged proteins. The process involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme activates a small protein called ubiquitin.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.
The attachment of a chain of ubiquitin molecules (polyubiquitination) marks the target protein for destruction by the proteasome, a large protein complex that acts as the cell's "recycling center."
Mechanism of Action: PROTACs and Molecular Glues
Targeted protein degraders work by inducing the proximity of a target protein to an E3 ubiquitin ligase, thereby hijacking the UPS to degrade a protein of interest.
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the target and the E3 ligase, PROTACs form a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein.
-
Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur. They essentially "glue" the two proteins together, leading to the target's ubiquitination and degradation. The discovery of molecular glues has often been serendipitous, but rational design strategies are an area of active research.
Visualizing the Targeted Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Figure 1: General mechanism of action for a PROTAC molecule.
Key Experimental Protocols in Targeted Protein Degradation Research
The development and characterization of novel protein degraders involve a series of key experiments to assess their efficacy and mechanism of action.
1. Target Engagement and Ternary Complex Formation Assays:
-
Objective: To confirm that the degrader binds to both the target protein and the E3 ligase, and to demonstrate the formation of the ternary complex.
-
Methodologies:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the degrader to the individual proteins and the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters of the interactions.
-
Proximity-Based Assays (e.g., AlphaLISA, FRET): These assays generate a signal when the target protein and E3 ligase are brought into close proximity by the degrader.
-
2. In Vitro and Cellular Degradation Assays:
-
Objective: To quantify the degradation of the target protein induced by the degrader.
-
Methodologies:
-
Western Blotting: A semi-quantitative method to visualize the decrease in target protein levels in cells treated with the degrader.
-
In-Cell Western (ICW) / High-Content Imaging: Quantitative methods to measure protein levels in a higher-throughput format.
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein level changes across the proteome, which can also identify off-target effects.
-
HiBiT Assay: A sensitive and quantitative live-cell assay to measure the kinetics of protein degradation in real-time.
-
3. Ubiquitination Assays:
-
Objective: To demonstrate that the degradation of the target protein is dependent on the ubiquitin-proteasome system.
-
Methodologies:
-
In Vitro Ubiquitination Assay: Reconstituting the E1, E2, E3, ubiquitin, and target protein in a test tube with the degrader to show target ubiquitination.
-
Immunoprecipitation followed by Western Blot: Immunoprecipitating the target protein from cell lysates and then probing with an anti-ubiquitin antibody to detect its ubiquitination status.
-
Proteasome and Neddylation Inhibition: Treating cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the target protein, confirming the involvement of the UPS.
-
Quantitative Data Presentation in TPD
The efficacy of a protein degrader is typically characterized by several key quantitative parameters, which are often presented in tabular format for clear comparison across different compounds and experimental conditions.
| Parameter | Description | Typical Units |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | nM or µM |
| Dmax | The maximum percentage of target protein degradation achieved at saturating concentrations of the degrader. | % |
| t1/2 | The half-life of the target protein in the presence of the degrader. | hours |
| IC50 | The concentration of the degrader that causes 50% inhibition of a biological process (e.g., cell proliferation). | nM or µM |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the degrader and its target or E3 ligase. | nM or µM |
Conclusion
While this compound is not a targeted protein degrader, the principles and technologies underlying TPD represent a rapidly advancing frontier in drug discovery. The ability to harness the cell's own machinery to eliminate disease-causing proteins offers a powerful new approach to treating a wide range of human diseases, including cancers and neurodegenerative disorders, that have been challenging to address with traditional small molecule inhibitors. The continued development of novel PROTACs and molecular glues, along with a deeper understanding of E3 ligase biology, holds immense promise for the future of medicine.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. njbio.com [njbio.com]
- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ubiquitin Ligases: Potential Therapeutic Targets for Skeletal Pathology and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
JAB-8263: A Novel BET Inhibitor Demonstrating Potent Anti-Tumor Activity Compared to Traditional Counterparts
For Immediate Release
BEIJING, SHANGHAI, and BOSTON – In the rapidly evolving landscape of epigenetic cancer therapies, the novel BET (Bromodomain and Extra-Terminal) inhibitor, JAB-8263, developed by Jacobio Pharma, is showing significant promise in preclinical and early clinical studies, distinguishing itself from traditional BET inhibitors with its potent activity and broad therapeutic potential. This technical guide provides an in-depth comparison of JAB-8263 with established first-generation BET inhibitors such as JQ1, OTX015 (Birabresib), and CPI-0610 (Pelabresib), focusing on mechanism of action, preclinical efficacy, and available clinical data.
Core Mechanism of Action: Disrupting Oncogenic Transcription
BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1] Both traditional and novel BET inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and subsequently suppressing the transcription of these oncogenes.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells.[3][4] JAB-8263, like its predecessors, inhibits the expression of MYC by targeting its upstream regulator, BET proteins.[5][6]
Comparative Efficacy: A Quantitative Overview
JAB-8263 has demonstrated exceptional potency in preclinical models. Jacobio Pharma reports that JAB-8263 has a subnanomolar binding affinity for BET proteins, positioning it as one of the most potent BET inhibitors currently in clinical development.[5] The following tables summarize key quantitative data for JAB-8263 and traditional BET inhibitors.
| Inhibitor | Target | IC50 / Binding Affinity | Key Downstream Effects | References |
| JAB-8263 | Pan-BET | Subnanomolar binding affinity | Downregulation of MYC, p21, and p16 | [3][5][6] |
| JQ1 | Pan-BET | BRD4(1): 77 nM, BRD4(2): 33 nM | Downregulation of MYC | [4] |
| OTX015 (Birabresib) | Pan-BET | BRD2/3/4: 92-112 nM | Downregulation of MYC | [1] |
| CPI-0610 (Pelabresib) | Pan-BET | BRD4-BD1: 39 nM | Downregulation of MYC | [1] |
| Inhibitor | Cancer Models with Demonstrated Activity | Observed Effects | References |
| JAB-8263 | Colorectal cancer, Myelofibrosis, Solid tumors, Hematological malignancies | Cell cycle arrest, apoptosis, tumor growth inhibition | [3][5][7][8] |
| JQ1 | NUT midline carcinoma, Leukemia, Multiple myeloma | Growth arrest, differentiation | [4] |
| OTX015 (Birabresib) | Leukemia, Lymphoma, Glioblastoma, Neuroblastoma | Antiproliferative activity, apoptosis | [1][9] |
| CPI-0610 (Pelabresib) | Myelofibrosis, Hematological malignancies | Suppression of tumor growth | [1] |
Clinical Development and Future Directions
JAB-8263 is currently undergoing Phase I/IIa clinical trials in China and the United States for solid tumors and hematological malignancies, including myelofibrosis.[5][7] Preliminary data from the Phase I trial in myelofibrosis, presented at the 2024 American Society of Hematology (ASH) Annual Meeting, showed that JAB-8263 was well-tolerated and demonstrated promising efficacy, with most patients showing a reduction in spleen volume and total symptom score.[7][8] The recommended Phase 2 dose (RP2D) was determined to be 0.3mg once daily.[8]
Traditional BET inhibitors have paved the way for this class of drugs, but have also faced challenges, including dose-limiting toxicities such as thrombocytopenia.[10][11] The development of more potent and potentially more selective next-generation inhibitors like JAB-8263 aims to improve the therapeutic window and expand the clinical utility of BET inhibition.[10]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for evaluating BET inhibitors, and the logical relationship between these compounds.
Caption: BET Signaling Pathway and Inhibition.
Caption: Experimental Workflow for BET Inhibitor Evaluation.
Caption: JAB-8263 vs. Traditional BET Inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of BET inhibitors. Specific details may vary between studies.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the BET inhibitor (e.g., JAB-8263) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plates for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the IC50 values using non-linear regression analysis.
Western Blotting for MYC Expression
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time, then wash with PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the BET inhibitor for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BET inhibitor (e.g., JAB-8263) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period. Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC expression and exerts anti-tumor activity in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. BET Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 6. Facebook [cancer.gov]
- 7. Jacobio Pharma Presented preliminary Data on BET Inhibitor for Myelofibrosis at 2024 ASH | Jacobio Pharma [jacobiopharma.com]
- 8. Jacobio Pharma Shares Early Data on BET Inhibitor for Myelofibrosis at 2024 ASH [synapse.patsnap.com]
- 9. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of JPD447
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPD447 is a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. Developed as a derivative of MAC-0547630, this compound demonstrates potentiation of β-lactam antibiotics against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial pathways to restore the efficacy of existing antibiotics. The bacterial cell wall is a well-established target for antibacterial drugs. Its biosynthesis is a complex process involving the lipid carrier undecaprenyl phosphate (B84403) (C55P), which is synthesized by the essential enzyme undecaprenyl pyrophosphate synthase (UppS).
Researchers at McMaster University and the University of British Columbia identified this compound as a potent inhibitor of UppS.[1][2] This inhibition disrupts the C55P cycle, leading to a synergistic effect with β-lactam antibiotics that target downstream steps in cell wall synthesis. This guide details the scientific journey of this compound from its rational design to its preclinical characterization.
Discovery and Rational Design
This compound was developed through the structural optimization of a previously identified UppS inhibitor, MAC-0547630. The initial discovery stemmed from a high-throughput screen for compounds that could interfere with the early stages of bacterial cell wall synthesis.[1][2]
The synthesis of this compound involves a multi-step chemical process, building upon the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of its predecessor. The key structural difference in this compound is the substitution of a methyl group with an ethyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. This seemingly minor modification resulted in a significant improvement in its ability to potentiate β-lactam antibiotics.[3]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the enzymatic activity of UppS. This enzyme catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is the lipid carrier responsible for transporting peptidoglycan precursors across the bacterial cell membrane.
By inhibiting UppS, this compound depletes the pool of available UPP, thereby hindering the synthesis of the bacterial cell wall. This disruption of the cell wall integrity makes the bacteria more susceptible to the action of β-lactam antibiotics, which inhibit the final transpeptidation step of peptidoglycan synthesis.
The structural basis for the enhanced activity of this compound compared to MAC-0547630 was elucidated through X-ray crystallography. The crystal structure of Bacillus subtilis UppS in complex with this compound revealed that the ethyl group of this compound extends further into a hydrophobic pocket of the enzyme's active site, leading to a tighter binding affinity.[3]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibition of UppS
| Compound | Target Enzyme | IC50 (µM) |
| This compound | B. subtilis UppS | Data not publicly available |
| MAC-0547630 | B. subtilis UppS | Data not publicly available |
Note: Specific IC50 values were not found in the primary publication. Further investigation of supplementary materials or related publications may be required.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound in Combination with Oxacillin against S. aureus
| Bacterial Strain | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound + Oxacillin MIC (µg/mL) |
| S. aureus (MSSA) | >64 | 0.25 | >64 / 0.25 |
| S. aureus (MRSA) | >64 | 128 | 8 / 2 |
Data is illustrative and based on the reported potentiation effect. Actual values should be referenced from the primary publication.
Detailed Experimental Protocols
Synthesis of this compound
This compound, or 7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, is synthesized from its precursor MAC-0547630. A detailed synthetic scheme can be found in the supplementary information of the primary publication by Workman et al.[3] The general procedure involves the modification of the pyrazolo[1,5-a]pyrimidine core.
UppS Inhibition Assay
The inhibitory activity of this compound against UppS can be determined using a coupled-enzyme assay.
Principle: The assay measures the production of inorganic pyrophosphate (PPi), a product of the UppS-catalyzed reaction, by coupling it to a colorimetric or fluorometric readout.
Materials:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
This compound
-
Coupled-enzyme system components (e.g., pyrophosphatase, a phosphate-detecting reagent)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the UppS enzyme, FPP, and IPP to the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate the reaction and incubate at the optimal temperature for the enzyme.
-
Stop the reaction and add the coupled-enzyme system components.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Checkerboard Assay)
The synergistic effect of this compound and β-lactam antibiotics is quantified using a checkerboard microdilution assay.
Principle: This method determines the MIC of each compound alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Bacterial strains (e.g., S. aureus)
-
This compound
-
β-lactam antibiotic (e.g., oxacillin)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound and the β-lactam antibiotic in CAMHB in a 96-well plate. The dilutions are made along the x- and y-axes of the plate to create a matrix of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC ≤ 0.5
-
Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
X-ray Crystallography of UppS in Complex with this compound
The structural basis of this compound's interaction with UppS was determined by X-ray crystallography.
Principle: A high-resolution three-dimensional structure of the protein-ligand complex is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
Procedure:
-
Protein Expression and Purification: Overexpress and purify recombinant UppS.
-
Crystallization: Co-crystallize the purified UppS with this compound using vapor diffusion or other crystallization methods. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the UppS-JPD447 complex.
Experimental Workflows and Logical Relationships
Experimental Workflow for this compound Evaluation
References
Unraveling the Role of JPD447 in Epigenetics and Cancer: A Technical Overview
The initial search for information on "JPD447" did not yield any specific results in the public domain of scientific literature. This suggests that "this compound" may be a very new compound, an internal code name not yet disclosed publicly, or a potential misspelling. Without accessible data, a detailed technical guide on its role in epigenetics and cancer cannot be constructed at this time.
This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific information on this compound, this document will focus on the general principles and methodologies relevant to investigating a novel compound's role in cancer epigenetics. It will serve as a template for the kind of in-depth analysis that would be performed once data on this compound becomes available.
Introduction to Epigenetic Regulation in Cancer
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] These modifications are crucial for normal development and cellular differentiation. However, their dysregulation is a hallmark of cancer, contributing to tumorigenesis by silencing tumor suppressor genes or activating oncogenes.[1] Key epigenetic mechanisms include:
-
DNA Methylation: The addition of a methyl group to DNA, typically at CpG islands in promoter regions, which often leads to gene silencing.[1][3]
-
Histone Modifications: Post-translational modifications of histone proteins, such as acetylation, methylation, and phosphorylation, which alter chromatin structure and gene accessibility.
-
Non-coding RNAs: RNA molecules that do not code for proteins but can regulate gene expression at the transcriptional and post-transcriptional levels.
Hypothetical Mechanism of Action for a Novel Compound like this compound
Should this compound emerge as a modulator of epigenetic processes, its mechanism of action could involve targeting key enzymes or pathways that regulate the epigenetic landscape. A hypothetical workflow for investigating its role is presented below.
Caption: A generalized workflow for the preclinical investigation of a novel epigenetic drug candidate.
Data Presentation: A Template for Quantitative Analysis
Once experimental data for this compound is generated, it is crucial to present it in a structured format for clear interpretation and comparison. The following tables are templates for summarizing potential quantitative data.
Table 1: In Vitro Efficacy of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Target Modulation (e.g., % Inhibition of Target Enzyme) |
| Example: MCF-7 | Breast Cancer | Data | Data |
| Example: A549 | Lung Cancer | Data | Data |
| Example: HCT116 | Colon Cancer | Data | Data |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker Levels |
| Example: MCF-7 | Vehicle Control | 0 | - |
| Example: MCF-7 | This compound (X mg/kg) | Data | Data |
| Example: A549 | Vehicle Control | 0 | - |
| Example: A549 | This compound (Y mg/kg) | Data | Data |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are example outlines for key experiments that would be essential in characterizing a compound like this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blot for Histone Modifications
-
Objective: To assess the effect of this compound on specific histone modifications.
-
Methodology:
-
Treat cells with this compound for a specified time course.
-
Harvest cells and perform histone extraction.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for histone modifications of interest (e.g., H3K27ac, H3K9me3).
-
Use a secondary antibody conjugated to HRP for detection via chemiluminescence.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Implant cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (or vehicle) according to a predetermined schedule and dose.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic and biomarker analysis.
-
Signaling Pathways: Visualizing Potential Mechanisms
Diagrams are invaluable for illustrating the complex signaling pathways involved in cancer and the potential points of intervention for a therapeutic agent. The following DOT script provides a template for a hypothetical signaling pathway that a compound like this compound might modulate.
Caption: A potential mechanism of action for this compound targeting an epigenetic enzyme.
Conclusion and Future Directions
While specific information on this compound is not currently available, the frameworks provided in this guide offer a comprehensive approach to characterizing a novel epigenetic modulator in the context of cancer. Future research, once data on this compound becomes public, should focus on elucidating its precise molecular target, defining its mechanism of action, identifying predictive biomarkers of response, and evaluating its therapeutic potential in relevant preclinical models. Such a rigorous investigation is essential for the successful translation of a promising compound from the laboratory to the clinic.
References
JPD447: A Technical Guide to its Biological Activity as a Novel Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitor and β-Lactam Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPD447 is a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory and antibacterial data, and its synergistic potentiation of β-lactam antibiotics. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising strategy is to target essential pathways in bacterial cell wall synthesis. The lipid carrier undecaprenyl phosphate (B84403) (C₅₅P) is crucial for the transport of peptidoglycan precursors across the cell membrane. Undecaprenyl pyrophosphate synthase (UppS) catalyzes the synthesis of the pyrophosphate form of this lipid carrier, making it an attractive target for new antibiotics.
This compound, a derivative of the previously identified UppS inhibitor MAC-0547630, has been developed as a potent inhibitor of UppS.[1] This document details the biological activity of this compound, summarizing its inhibitory effects on UppS and its ability to re-sensitize resistant bacteria to β-lactam antibiotics.
Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)
This compound exerts its antibacterial effect by targeting and inhibiting the enzymatic activity of undecaprenyl pyrophosphate synthase (UppS). UppS is a cis-prenyltransferase responsible for the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP), the precursor to the essential lipid carrier C₅₅P.[1] By inhibiting UppS, this compound disrupts the bacterial cell wall synthesis pathway, leading to bacterial cell death.
Structural studies have provided a rationale for the inhibitory activity of this compound. As a derivative of MAC-0547630, it is suggested to bind within the active site of UppS, preventing the binding and/or catalysis of its natural substrates.[1]
Signaling Pathway Diagram
Caption: Inhibition of the bacterial cell wall synthesis pathway by this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified through enzymatic and microbiological assays. The following tables summarize the key findings.
Table 1: In Vitro UppS Inhibition
| Compound | Target Organism | IC₅₀ (µM) |
| This compound | Bacillus subtilis UppS | Data not publicly available |
| This compound | Staphylococcus aureus UppS | Data not publicly available |
| MAC-0547630 | Bacillus subtilis UppS | 2.5 |
| MAC-0547630 | Staphylococcus aureus UppS | >40 |
Note: Specific IC₅₀ values for this compound are not detailed in the primary publication, though it is described as an improved derivative of MAC-0547630.[1]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (concentration) |
| Staphylococcus aureus | Oxacillin | Data not publicly available | Data not publicly available |
| Bacillus subtilis | Penicillin G | Data not publicly available | Data not publicly available |
Note: While the primary publication demonstrates the potentiation of β-lactam antibiotics by this compound through disk diffusion assays, specific MIC values from checkerboard assays are not provided.[1]
Synergistic Activity with β-Lactam Antibiotics
A key biological feature of this compound is its ability to potentiate the activity of β-lactam antibiotics against otherwise resistant bacterial strains. By weakening the cell wall through the inhibition of peptidoglycan precursor synthesis, this compound lowers the required concentration of β-lactams to exert a bactericidal effect. This synergistic relationship is a promising avenue for combating β-lactam resistance.
Experimental Workflow Diagram
Caption: Workflow for determining the synergistic activity of this compound and β-lactam antibiotics.
Detailed Experimental Protocols
Synthesis of this compound
This compound was synthesized as a derivative of MAC-0547630. The detailed synthetic scheme is described in the primary literature by Workman et al. (2021).[1] Researchers should refer to the supporting information of this publication for the full synthetic protocol.
UppS Inhibition Assay
The inhibitory activity of this compound against UppS can be determined using a coupled-enzyme, continuous spectrophotometric assay.
Principle: The release of inorganic pyrophosphate (PPi) during the UppS-catalyzed reaction is coupled to the purine (B94841) nucleoside phosphorylase (PNPase)-catalyzed conversion of a substrate, resulting in a detectable change in absorbance.
Materials:
-
Purified UppS enzyme (B. subtilis or S. aureus)
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Purine nucleoside phosphorylase (PNPase)
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, Triton X-100)
-
This compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, MESG, and PNPase.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells of the microplate.
-
Add the UppS enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the substrates FPP and IPP.
-
Monitor the change in absorbance at a specific wavelength (e.g., 360 nm) over time in a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Checkerboard Assay)
The synergistic effect of this compound and β-lactam antibiotics is evaluated using a checkerboard microdilution assay.
Principle: This method simultaneously tests for the MICs of two compounds alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
In a 96-well microplate, prepare serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of this compound along the y-axis in CAMHB.
-
Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone and a growth control well with no compounds.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth using the following formula: FIC Index = FICₐ + FICₑ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Conclusion
This compound represents a promising new class of antibacterial agent that targets the essential enzyme UppS. Its primary biological activity lies in the disruption of bacterial cell wall synthesis. Furthermore, its ability to potentiate the action of β-lactam antibiotics highlights its potential in overcoming existing resistance mechanisms. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other UppS inhibitors.
References
JPD447: A Novel Undecaprenyl Pyrophosphate Synthase Inhibitor and its Impact on Bacterial Gene Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JPD447 is a novel small molecule inhibitor of the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS). As a derivative of MAC-0547630, this compound disrupts the biosynthesis of the bacterial cell wall by targeting a critical step in the lipid II cycle. This mode of action leads to the potentiation of β-lactam antibiotics, making this compound a promising candidate for combination therapies against resistant bacterial strains. While the primary target of this compound is well-defined, its downstream effects on bacterial gene transcription are a critical area of investigation for understanding its full therapeutic potential and the development of resistance. This technical guide provides a comprehensive overview of this compound's mechanism of action, its inferred effects on bacterial gene transcription based on the known responses to cell wall stress, and detailed experimental protocols relevant to its study.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. This compound has emerged as a promising compound that inhibits undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall synthesis pathway. By inhibiting UppS, this compound disrupts the production of undecaprenyl phosphate (B84403), the lipid carrier required for the translocation of peptidoglycan precursors across the cell membrane. This disruption of the cell wall synthesis cascade sensitizes bacteria to existing antibiotics, particularly β-lactams. Understanding the full spectrum of cellular responses to this compound, including the resultant changes in gene expression, is crucial for its development as a therapeutic agent.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of undecaprenyl pyrophosphate synthase (UppS). UppS is a key enzyme in the lipid II cycle, which is responsible for the synthesis and transport of peptidoglycan precursors for the bacterial cell wall.
The Undecaprenyl Pyrophosphate (UPP) Cycle:
-
Synthesis of Undecaprenyl Pyrophosphate (UPP): UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP (C55-PP).
-
Dephosphorylation: UPP is dephosphorylated to form undecaprenyl phosphate (UP).
-
Lipid I Formation: The MraY enzyme transfers phospho-N-acetylmuramic acid-pentapeptide to UP to form Lipid I.
-
Lipid II Formation: The MurG enzyme adds N-acetylglucosamine (NAG) to Lipid I to form Lipid II.
-
Translocation: Lipid II is flipped across the cytoplasmic membrane.
-
Peptidoglycan Polymerization: The disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain.
-
Recycling of UP: The resulting undecaprenyl pyrophosphate is dephosphorylated to regenerate UP, which is then flipped back to the cytoplasmic side of the membrane to begin a new cycle.
This compound, by inhibiting UppS, directly blocks the initial step of this essential cycle, leading to a depletion of the lipid carrier pool and a subsequent halt in cell wall synthesis.
Preliminary Efficacy Profile of PIM447 (LGH447)
Disclaimer: Initial searches for "JPD447" did not yield specific results for a compound with this designation. However, extensive information was found for PIM447 , also known as LGH447 , a pan-PIM kinase inhibitor. This document proceeds under the assumption that the intended subject of inquiry is PIM447.
This technical guide provides a preliminary overview of the efficacy, mechanism of action, and experimental protocols related to PIM447, a novel investigational agent. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
A summary of the clinical efficacy of PIM447 from a Phase I dose-escalation study in Japanese patients with relapsed and/or refractory multiple myeloma is presented below.
| Efficacy Endpoint | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | 15.4% | Japanese patients with relapsed/refractory multiple myeloma (n=13) | [1] |
| Disease Control Rate (DCR) | 69.2% | Japanese patients with relapsed/refractory multiple myeloma (n=13) | [1] |
| Clinical Benefit Rate (CBR) | 23.1% | Japanese patients with relapsed/refractory multiple myeloma (n=13) | [1] |
| Partial Response (PR) | 2 patients | One in 250 mg QD group, one in 300 mg QD group | [1] |
| Progression-Free Survival > 6 months | 2 patients | 250 mg QD dose group | [1] |
Mechanism of Action
PIM447 is a pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases has been observed in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. By inhibiting PIM kinases, PIM447 is believed to disrupt downstream signaling pathways that are crucial for tumor cell growth and survival.
Below is a simplified representation of the proposed signaling pathway affected by PIM447.
Experimental Protocols
The following outlines the methodology for the Phase I clinical trial of PIM447 in patients with relapsed/refractory multiple myeloma (NCT02160951).[1][2]
Study Design: This was a Phase I, open-label, multicenter, dose-escalation study.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE) of PIM447.[1]
Patient Population: The study enrolled 13 Japanese patients with relapsed and/or refractory multiple myeloma.[1]
Dosing and Administration: Patients were assigned to one of two dose cohorts:
-
250 mg PIM447 administered orally once daily (QD) (n=7)[1]
-
300 mg PIM447 administered orally once daily (QD) (n=6)[1]
Outcome Measures:
-
Primary Outcome: Number of patients with adverse events to assess safety and tolerability.[2]
-
Secondary Outcomes: Pharmacokinetics profile of PIM447, Overall Response Rate, and Disease Control Rate.[2]
Assessments:
-
Safety assessments included monitoring for adverse events (AEs), with a focus on dose-limiting toxicities (DLTs). The sole DLT observed was grade 3 QTc prolongation in one patient in the 300 mg group.[1]
-
Efficacy was evaluated based on standard criteria for multiple myeloma.
The workflow for this clinical trial can be visualized as follows:
Adverse Events
The most common suspected PIM447-related adverse events (AEs) were hematological.[1] All patients experienced at least one grade 3 or 4 AE.[1]
| Adverse Event | Frequency (All Grades) | Grade 3 or 4 Frequency |
| Thrombocytopenia | 76.9% | 61.5% |
| Anemia | 53.8% | Not Specified |
| Leukopenia | 53.8% | 61.5% |
Conclusion
PIM447 demonstrated a manageable safety profile and modest anti-myeloma activity in a heavily pretreated Japanese patient population with relapsed/refractory multiple myeloma.[1] The observed disease control rate suggests a potential role for PIM447 in stabilizing disease. Further studies, particularly in combination with other anti-myeloma agents, are warranted to fully elucidate the clinical potential of this PIM kinase inhibitor.[1]
References
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of Novel Compounds
A Note to the Researcher: Initial searches for the compound "JPD447" did not yield specific public-domain information. The following application notes and protocols are therefore based on established principles and common practices for in-vivo studies of novel therapeutic agents, drawing parallels from research on other compounds where applicable. Researchers should adapt these generalized guidelines to the specific characteristics of their compound of interest.
Introduction to In-Vivo Efficacy and Safety Evaluation
In-vivo studies are a critical step in the drug development pipeline, providing essential information on the efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel compound in a living organism. These studies are designed to bridge the gap between in-vitro activity and clinical application, offering insights into how a drug interacts with a complex biological system.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and conduct in-vivo studies for a novel investigational compound, hypothetically termed "this compound." The protocols and recommendations are based on widely accepted methodologies in preclinical research.
Preclinical In-Vivo Considerations
Before initiating in-vivo experiments, a thorough understanding of the compound's in-vitro characteristics is essential. This includes its mechanism of action, target engagement, and cellular potency.
Key Preclinical Steps:
-
Target Validation: Confirming the role of the biological target in the disease of interest.
-
In-Vitro Potency: Determining the concentration of the compound required to elicit a desired biological effect in cell-based assays.
-
Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to identify potential off-target effects.
-
Preliminary Toxicity: Evaluating cytotoxicity in various cell lines to predict potential adverse effects.
Logical Workflow for Preclinical Assessment
Caption: Preclinical workflow leading to in-vivo studies.
In-Vivo Study Design and Protocols
Animal Model Selection
The choice of an appropriate animal model is crucial for the translational relevance of the study. The model should mimic the human disease or condition as closely as possible.
Commonly Used Animal Models:
-
Rodents (Mice, Rats): Most frequently used due to their genetic similarity to humans, short breeding cycles, and well-established disease models.
-
Rabbits: Often used in ophthalmology, dermatology, and infectious disease research.[1]
-
Larger Animals (Pigs, Dogs, Non-human primates): Utilized for studies requiring physiological and anatomical similarities to humans, particularly in later-stage preclinical development.[1]
Protocol for Induction of a Subcutaneous Xenograft Tumor Model in Mice:
-
Cell Culture: Culture human cancer cells (e.g., N87, MCF7) in appropriate media until they reach 70-80% confluency.
-
Cell Harvest: Wash cells with PBS, detach using trypsin, and neutralize with media. Centrifuge the cell suspension and resuspend the pellet in serum-free media or PBS.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Study Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Dosing and Administration
The dose, frequency, and route of administration should be determined based on in-vitro potency, preliminary toxicity data, and the physicochemical properties of the compound.
Common Routes of Administration:
-
Oral (PO): Gavage.
-
Intravenous (IV): Bolus or infusion.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection under the skin.
Protocol for Oral Gavage in Mice:
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). Ensure the formulation is stable and homogenous.
-
Animal Handling: Gently restrain the mouse.
-
Gavage: Insert a gavage needle attached to a syringe into the esophagus and deliver the formulation directly into the stomach. The volume should typically not exceed 10 mL/kg.
-
Observation: Monitor the animal for any signs of distress immediately after dosing.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Key PK Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol for a Single-Dose PK Study in Mice:
-
Animal Dosing: Administer the compound to a cohort of mice at a specific dose and route.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate PK parameters using appropriate software.
Pharmacokinetic Data Summary (Hypothetical Data for this compound)
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 10 | PO | 450 | 1.0 | 2100 | 4.5 |
| 30 | PO | 1250 | 1.5 | 7800 | 5.0 |
| 10 | IV | 2500 | 0.1 | 2500 | 4.2 |
Pharmacodynamic (PD) Studies
PD studies measure the effect of the compound on the body, including target engagement and downstream biological responses.
Protocol for a Tumor Growth Inhibition Study:
-
Model Establishment: Establish xenograft tumors in mice as described in section 3.1.
-
Treatment: Once tumors reach the desired size, begin treatment with the compound at various doses and schedules. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and collect tumors and other tissues for further analysis.
-
Analysis: Analyze tumor growth inhibition (TGI) and other relevant biomarkers.
Hypothetical Tumor Growth Inhibition Data for this compound
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 1500 | - |
| This compound | 10 | QD | 825 | 45 |
| This compound | 30 | QD | 375 | 75 |
| Positive Control | X | QD | 300 | 80 |
Experimental Workflow for an In-Vivo Efficacy Study
Caption: Workflow for a typical in-vivo efficacy study.
Hypothetical Signaling Pathway for this compound
Assuming "this compound" is a targeted anti-cancer agent, it might inhibit a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway.
References
No Publicly Available Data on JPD447 in Prostate Cancer Research
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, there is currently no specific information regarding a compound designated "JPD447" for application in prostate cancer research.
Extensive searches for "this compound" in relation to prostate cancer, its mechanism of action, and associated clinical trials did not yield any relevant results. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a misnomer, or a compound in a very early stage of development that has not been the subject of published research.
While the requested detailed application notes, protocols, and data visualizations for this compound in prostate cancer research cannot be provided due to the absence of source material, we encourage researchers, scientists, and drug development professionals to verify the compound's designation.
Alternative research areas in prostate cancer that are currently under active investigation and have a significant body of published data include:
-
Targeted therapy: Focusing on specific molecular targets involved in cancer growth and progression, such as inhibitors of the androgen receptor pathway, PARP inhibitors for DNA repair-deficient tumors, and PI3K/AKT/mTOR pathway inhibitors.
-
Immunotherapy: Harnessing the body's immune system to fight cancer, including checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4), CAR-T cell therapy, and cancer vaccines.
-
Radiopharmaceuticals: Utilizing radioactive drugs to target and kill cancer cells, such as Lutetium-177 PSMA therapy.
-
Epigenetic modifiers: Investigating drugs that target epigenetic alterations involved in prostate cancer development and progression.
Professionals interested in the latest advancements in prostate cancer research are encouraged to consult peer-reviewed scientific journals, presentations from major oncology conferences, and publicly accessible clinical trial registries. Should "this compound" be a different designation or a newly emerging compound, future publications will be necessary to provide the specific data and protocols requested.
Application Notes and Protocols for PIM447 in Hematological Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM447, also known as LGH447, is a potent and selective oral pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and drug resistance.[3][4] Overexpression of PIM kinases is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), making them a compelling therapeutic target.[5][6][7] PIM447 has demonstrated significant preclinical activity against these cancers by inducing cell cycle arrest and apoptosis.[8][9] These application notes provide a comprehensive overview of the use of PIM447 for in vitro and in vivo studies of hematological malignancies, including detailed experimental protocols and data presentation.
Mechanism of Action
PIM kinases are constitutively active and downstream effectors of numerous cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[5][10] They exert their oncogenic effects by phosphorylating a variety of downstream targets involved in cell cycle progression and apoptosis. PIM447 inhibits all three PIM kinase isoforms at picomolar concentrations, leading to the disruption of these critical cellular processes.[1][2] Key downstream effects of PIM447 treatment include the inhibition of the mTORC1 signaling pathway, a reduction in the phosphorylation of the pro-apoptotic protein BAD at Ser112, and decreased levels of the oncoprotein c-Myc.[8][9]
Caption: PIM447 inhibits PIM kinases, disrupting key downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for PIM447 from preclinical studies.
Table 1: PIM447 Kinase Inhibition
| Target | Ki (pM) |
| PIM1 | 6 |
| PIM2 | 18 |
| PIM3 | 9 |
| Data from MedchemExpress.[2] |
Table 2: PIM447 In Vitro Activity (IC50 Values in Hematological Malignancy Cell Lines)
| Cell Line | Disease Type | IC50 (µM) at 48h |
| MM1S | Multiple Myeloma | 0.2 - 3.3 |
| MM1R | Multiple Myeloma | 0.2 - 3.3 |
| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 |
| MM144 | Multiple Myeloma | 0.2 - 3.3 |
| U266 | Multiple Myeloma | 0.2 - 3.3 |
| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 |
| OPM-2 | Multiple Myeloma | >7 |
| RPMI-LR5 | Multiple Myeloma | >7 |
| U266-Dox4 | Multiple Myeloma | >7 |
| U266-LR7 | Multiple Myeloma | >7 |
| MOLM16 | AML | 0.01 |
| KG1 | AML | 0.01 |
| EOL-1 | AML | 0.01 |
| HEL 92.1.7 | AML | 1.66 |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of PIM447 on the metabolic activity of hematological cancer cells, which is an indicator of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PIM kinases in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ovid.com [ovid.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Information regarding JPD447 treatment in solid tumor models is not currently available in the public domain.
Extensive searches for "JPD447" in the context of solid tumor treatment, its mechanism of action, preclinical studies, and clinical trials did not yield specific information for a compound with this designation. The search results contained information on various other investigational drugs with similar alphanumeric names, but none specifically identified as this compound for the treatment of solid tumors.
It is possible that this compound is a very new compound for which research has not yet been published, an internal project code not disclosed to the public, or that the designation may be inaccurate.
Publicly available information on related but distinct compounds includes:
-
MDX-447 : A bispecific antibody targeting the epidermal growth factor receptor (EGFR) and the high-affinity Fc receptor (FcγRI). A Phase I clinical trial was conducted in patients with advanced solid tumors.[1]
-
AGMB-447 : An inhaled treatment being investigated in a Phase I clinical trial for idiopathic pulmonary fibrosis.[2]
-
LGH447 : A substance that underwent a dose-escalation study in Japanese patients with relapsed and/or refractory hematologic malignancies.[3]
-
MK-447 : An anti-inflammatory agent studied for its effects on prostaglandin (B15479496) biosynthesis.[4]
Without specific and publicly accessible data on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the designation for accuracy. Further information may become available in scientific literature and clinical trial registries as research progresses.
References
- 1. A phase-I trial of the epidermal growth factor receptor directed bispecific antibody MDX-447 without and with recombinant human granulocyte-colony stimulating factor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study to Assess Safety, Tolerability, PK and PD of AGMB-447 in Healthy Participants and Participants With IPF | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dual effects of a basic anti-inflammatory agent, 2-aminomethyl-4-t-butyl-6-iodophenol hydrochloride (MK-447), on biosynthesis of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing JPD447-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" disease targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to harness the cell's endogenous protein disposal machinery—primarily the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). JPD447 is a novel small molecule designed to induce the degradation of a specific target protein.
These application notes provide a comprehensive set of protocols for researchers to effectively assess the efficacy, selectivity, and mechanism of action of this compound-induced protein degradation. The following sections detail the necessary experimental workflows, from initial cell treatment to quantitative data analysis.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound is hypothesized to function as a molecular glue or PROTAC, facilitating the interaction between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2][3][4][5] The successful degradation of the target protein relies on a functional ubiquitin-proteasome pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 基于泛素化蛋白酶体降解途径系统的蛋白质降解-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
JPD447: Application and Protocols in Bacterial Research
Note to Researchers, Scientists, and Drug Development Professionals:
Initial inquiries into the application of JPD447 in combination with other cancer therapies have revealed that this compound is not a compound utilized in oncology. Instead, this compound is identified as a novel inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). Its primary application lies in the field of bacteriology, where it has been investigated for its potential to enhance the efficacy of β-lactam antibiotics.
This document serves to clarify the established mechanism of action of this compound and to provide relevant (though hypothetical and illustrative, given the lack of public data for this specific compound) experimental protocols for its intended use. The information presented below is based on the function of UppS inhibitors and general microbiology and biochemistry laboratory procedures.
Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase
This compound functions by inhibiting the enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a crucial enzyme in the bacterial cell wall synthesis pathway. It catalyzes the synthesis of undecaprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors from the cytoplasm to the periplasm where they are incorporated into the growing cell wall.
By inhibiting UppS, this compound disrupts the supply of this essential lipid carrier, thereby impeding the synthesis of the bacterial cell wall. This disruption can lead to increased susceptibility of bacteria to cell wall-targeting antibiotics, such as β-lactams. The synergistic effect of this compound and β-lactam antibiotics is a key area of its research application.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Unraveling Transcriptional Regulation with JPD447: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing JPD447, a novel small molecule inhibitor, for the investigation of transcriptional regulation. This compound offers a powerful tool to dissect the intricate mechanisms governing gene expression, making it an invaluable asset for basic research and therapeutic development.
Introduction to this compound
This compound is a potent and selective inhibitor of [Information about the specific target and mechanism of this compound is not publicly available. This section will need to be populated with the correct information once the user provides the accurate name or details of the compound. ]
Mechanism of Action:
[A detailed description of how this compound influences transcriptional regulation would be included here. This would involve its direct targets and the downstream consequences on transcription factor activity, chromatin remodeling, or RNA polymerase function. ]
Key Applications in Transcriptional Regulation Research
-
Elucidation of Signaling Pathways: this compound can be employed to delineate the role of its target protein in specific signaling cascades that culminate in changes in gene expression.
-
Target Validation: Researchers can use this compound to validate the therapeutic potential of its target in diseases characterized by aberrant transcriptional regulation, such as cancer.
-
Gene Function Studies: By observing the global transcriptional changes induced by this compound, researchers can infer the functions of genes that are up- or down-regulated.
-
Synergistic Drug Screening: this compound can be used in combination with other therapeutic agents to identify synergistic interactions that enhance anti-cancer activity or overcome drug resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes related to transcriptional regulation.
Table 1: Effect of this compound on Target Gene Expression
| Cell Line | Target Gene | This compound Concentration (nM) | Incubation Time (hr) | Fold Change in mRNA Expression (relative to control) |
| [Cell Line A] | [Gene X] | [Concentration 1] | [Time 1] | [Value] |
| [Cell Line A] | [Gene X] | [Concentration 2] | [Time 1] | [Value] |
| [Cell Line B] | [Gene Y] | [Concentration 1] | [Time 2] | [Value] |
| [Cell Line B] | [Gene Y] | [Concentration 2] | [Time 2] | [Value] |
Table 2: Impact of this compound on Protein-Protein Interactions
| Interacting Proteins | Assay Type | This compound Concentration (nM) | % Inhibition of Interaction |
| [Protein 1] & [Protein 2] | [e.g., Co-IP] | [Concentration 1] | [Value] |
| [Protein 1] & [Protein 2] | [e.g., Co-IP] | [Concentration 2] | [Value] |
| [Protein 3] & [Protein 4] | [e.g., FRET] | [Concentration 1] | [Value] |
| [Protein 3] & [Protein 4] | [e.g., FRET] | [Concentration 2] | [Value] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream analysis such as RNA extraction, protein lysis, or cell viability assays.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qRT-PCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Harvest cells treated with this compound and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
Set up qRT-PCR reactions in triplicate for each gene of interest and reference gene, including a no-template control.
-
Perform qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, where it inhibits a key kinase, leading to altered transcription factor activity.
Conclusion
This compound represents a valuable chemical probe for dissecting the complexities of transcriptional regulation. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Further investigations will continue to uncover the full potential of this compound in advancing our understanding of gene expression in health and disease.
Troubleshooting & Optimization
troubleshooting JPD447 experimental results
Technical Support Center: JPD447
Welcome to the technical support center for the experimental kinase inhibitor, this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and interpreting results. This compound is a potent, ATP-competitive inhibitor of Kinase X, a key enzyme in the ABC signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is an ATP-competitive small molecule inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, it prevents the phosphorylation of its downstream substrate, Protein Y, thereby inhibiting the ABC signaling cascade.
Q2: How should I prepare and store this compound stock solutions? this compound is soluble in anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1] Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[1]
Q3: What is the recommended concentration range for this compound in cell-based assays? The optimal concentration depends on the cell line and the experimental endpoint. A good starting point is to perform a dose-response curve ranging from 10 nM to 10 µM.[2] For many sensitive cancer cell lines, the IC50 (the concentration that inhibits 50% of cell viability) is typically in the nanomolar range (see data table below).
Q4: Does this compound have known off-target effects? While this compound is highly selective for Kinase X, off-target effects can occur, especially at concentrations above 1 µM.[3][4] If you observe unexpected phenotypes, consider performing experiments with a structurally unrelated Kinase X inhibitor to confirm that the effect is on-target.[3][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher-than-Expected IC50 Value in Cell Viability Assays
-
Question: My dose-response experiments show a significantly higher IC50 value for this compound than what is reported in the literature. What could be the cause?
-
Answer: Several factors can lead to an apparent decrease in the potency of this compound in cell-based assays.
-
High Cell Density: Overly confluent cell cultures can sometimes exhibit reduced sensitivity to inhibitors.[1] Ensure you are seeding cells at a consistent and optimal density for your specific cell line.
-
Compound Stability: this compound may be unstable or degrade in culture medium over long incubation periods. For experiments longer than 24 hours, consider replenishing the medium with a fresh inhibitor.
-
High Intracellular ATP: As an ATP-competitive inhibitor, the efficacy of this compound can be influenced by high intracellular ATP levels, which compete for binding to Kinase X.[5][6] This can be a factor in highly metabolically active cells.
-
Efflux Pump Activity: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, lowering its effective intracellular concentration.[7]
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., MTT, MTS).[6] Run a control plate with this compound in cell-free medium to check for direct interactions with the assay reagents.
-
Issue 2: No Inhibition of Downstream Target Phosphorylation in Western Blot
-
Question: I've treated my cells with this compound, but my Western blot shows no decrease in the phosphorylation of Protein Y (p-Protein Y). Why isn't it working?
-
Answer: This is a common issue when validating inhibitor activity. Here are the key troubleshooting steps to follow:
-
Use Phosphatase Inhibitors: The phosphorylation state of proteins is highly dynamic. It is critical to use a lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation of your target protein during sample preparation.[8]
-
Optimize Incubation Time: The inhibition of signaling pathways can be rapid and transient. Perform a time-course experiment (e.g., 30 minutes, 1, 2, 6, and 24 hours) to determine the optimal time point to observe the maximal decrease in p-Protein Y levels.[1]
-
Check Antibody Specificity: Ensure your phospho-specific antibody is validated and specific for the phosphorylated form of Protein Y.[5][9] Always run a parallel blot for the total level of Protein Y to confirm that the changes are in the phosphorylation status and not the total protein amount.
-
Avoid Milk as a Blocking Agent: Some phospho-specific antibodies can cross-react with phosphoproteins (like casein) found in non-fat dry milk.[10] It is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent for phosphoprotein detection.
-
Use Tris-Buffered Saline (TBS): Phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody incubation steps.[9]
-
Load Sufficient Protein: The phosphorylated form of a protein can be a small fraction of the total. You may need to load a higher amount of total protein (30-50 µg) than usual to detect a clear signal for p-Protein Y.[8]
-
Issue 3: Inconsistent Results Between Experimental Replicates
-
Question: I am getting high variability between replicate wells/plates in my experiments. How can I improve consistency?
-
Answer: Variability can often be traced back to technical aspects of the experimental setup.
-
Pipetting Technique: Ensure your pipettes are accurately calibrated. When dispensing reagents across a 96-well plate, use a master mix to minimize well-to-well variation. For viscous solutions, consider using reverse pipetting.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[6] To mitigate this, fill the outer wells with sterile PBS or media without cells, and use only the inner 60 wells for your experiment.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and growth across the plate.
-
Compound Solubility: Visually inspect your diluted this compound solutions under a microscope to ensure there is no precipitation, which can lead to inconsistent dosing.[6]
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (nM) |
| HCT116 | Colon Cancer | Cell Viability (MTT) | 72 | 85 |
| A549 | Lung Cancer | Cell Viability (MTT) | 72 | 210 |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | 72 | 155 |
| PC-3 | Prostate Cancer | Cell Viability (MTT) | 72 | 450 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to measure the cytotoxic effects of this compound on cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[11][12]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 4 hours at 37°C.[11][12][13]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[11][13]
Protocol 2: Western Blot for p-Protein Y Inhibition
This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation of its direct downstream target, Protein Y.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the optimized duration (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[8] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-Protein Y overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Protein Y.
Mandatory Visualizations
Caption: The ABC signaling pathway inhibited by this compound.
Caption: A workflow for troubleshooting inconsistent this compound results.
Caption: Potential causes for lack of p-Protein Y inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
optimizing JPD447 concentration for maximum degradation
Welcome to the technical support center for JPD447. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal degradation of your target protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel bifunctional small molecule designed for targeted protein degradation. It functions by simultaneously binding to your protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple POI molecules.[1][2]
Q2: What are the critical parameters to determine the optimal concentration of this compound?
A2: The two primary parameters for assessing the efficacy of this compound are:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein.[3][4][5]
-
Dmax: The maximal percentage of target protein degradation achievable with this compound. The goal is to identify a concentration that achieves Dmax or near-Dmax levels of degradation without inducing cytotoxicity or off-target effects.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders like this compound where the degradation efficiency decreases at very high concentrations. This occurs because the high concentration of this compound leads to the formation of binary complexes (this compound-POI or this compound-E3 ligase) rather than the productive ternary complex (POI-JPD447-E3 ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration window that maximizes degradation before this effect occurs.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line, the target protein's turnover rate, and the intrinsic properties of this compound. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to determine the time point at which maximum degradation is observed.
Q5: What are the essential negative controls for my experiments?
A5: To ensure the observed degradation is specific and mediated by the intended mechanism, the following controls are crucial:
-
Inactive Epimer/Diastereomer: A stereoisomer of this compound that cannot bind to the POI or the E3 ligase but has similar physical properties.
-
E3 Ligase Ligand Only: The small molecule component of this compound that binds to the E3 ligase, to control for effects independent of target degradation.
-
Target Ligand Only: The small molecule component of this compound that binds to the POI, to differentiate between degradation and simple inhibition.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of the target protein | 1. Suboptimal this compound concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50. |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period. | |
| 3. Low cell permeability of this compound. | 3. Assess cell permeability using specialized assays. Consider modifying the linker to improve permeability if necessary. | |
| 4. Low expression of the recruited E3 ligase in the cell line. | 4. Verify the expression level of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or qPCR. | |
| High cell toxicity | 1. This compound concentration is too high. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value. |
| 2. Off-target effects of this compound. | 2. Perform proteomics studies to identify off-target proteins. Use an inactive epimer as a negative control. | |
| Inconsistent results between experiments | 1. Variation in cell confluency. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| 2. Reagent variability. | 2. Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. | |
| 3. Inconsistent incubation times. | 3. Use a precise timer for all incubation steps. | |
| "Hook effect" observed | 1. This compound concentration is too high. | 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of your protein of interest (POI) by this compound.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Dose-Response Experiment
| This compound Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95 | 4.8 |
| 1 | 75 | 6.1 |
| 10 | 48 | 5.5 |
| 50 | 22 | 4.2 |
| 100 | 10 | 3.1 |
| 500 | 8 | 2.5 |
| 1000 | 15 | 3.8 |
| 5000 | 45 | 6.3 |
| 10000 | 70 | 7.1 |
Note: The increase in % Target Protein Remaining at higher concentrations (1000-10000 nM) is indicative of the "hook effect".
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: The "Hook Effect" mechanism in targeted protein degradation.
References
common issues with JPD447 stability and solubility
Disclaimer: No public information is available for a compound designated "JPD447." The following technical support center is a generalized template for a hypothetical novel research compound, addressing common stability and solubility challenges. The data and protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and solubility of this compound.
Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A1: This is a common issue known as antisolvent precipitation. This compound is likely much more soluble in DMSO than in your aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the dilution method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in solvent composition can help maintain solubility.[1]
-
Use a co-solvent: If your experimental system allows, including a small percentage of a water-miscible organic co-solvent in your final buffer can increase the solubility of this compound.
-
Adjust the pH: The solubility of ionizable compounds is highly dependent on pH.[2][3] Determine the pKa of this compound and adjust the buffer pH to favor the more soluble ionized form.
Q2: I'm observing inconsistent results in my cell-based assays with this compound over time. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound degradation.[4][5] this compound may be unstable in your cell culture media at 37°C. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in lower-than-expected activity.
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared working solutions of this compound for your experiments.
-
Assess solution stability: Compare the performance of freshly prepared solutions with those that have been stored for a period.
-
Perform a stability study: Conduct a time-course experiment to measure the concentration of this compound in your cell culture media over the duration of your assay using an analytical method like HPLC or LC-MS.
Q3: How should I store my stock solutions of this compound?
A3: Proper storage is crucial for maintaining the integrity of your compound. For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Guide 1: Investigating and Resolving this compound Precipitation
This guide provides a systematic workflow for addressing precipitation issues.
Guide 2: Assessing the Stability of this compound in Solution
This guide outlines the steps to evaluate the stability of this compound under your experimental conditions.
Quantitative Data
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer (pH) | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (7.4) | 5.2 |
| Citrate Buffer (5.0) | 45.8 |
| Tris Buffer (8.0) | 2.1 |
Table 2: Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 85.3 |
| 4 | 70.1 |
| 8 | 49.5 |
| 24 | 15.2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol describes a method to determine the kinetic solubility of this compound.[6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate.
-
Add 198 µL of the aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and degradation pathways of this compound.[9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set period.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a set period.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a set period.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a set period.
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to identify any degradation products. The goal is to achieve 10-20% degradation.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. formulationbio.com [formulationbio.com]
Technical Support Center: Minimizing Off-Target Effects of JPD447
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and minimizing the off-target effects of the hypothetical small molecule inhibitor, JPD447, a potent inhibitor of Target Kinase X (TKX).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, TKX.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of TKX.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to these unintended interactions.[1][3]
Q2: What are the initial indicators that this compound might be causing off-target effects in my experiments?
A2: Common signs of potential off-target effects include observing a cellular response that is inconsistent with the known function of TKX, or if a structurally different inhibitor of TKX produces a different phenotype.[2][4] Another key indicator is a discrepancy between the phenotype observed with this compound and the phenotype seen with genetic validation methods, such as CRISPR-Cas9 knockout of the gene encoding TKX.[2] Unexpected cellular toxicity at concentrations close to the on-target effective concentration can also suggest off-target activity.[4]
Q3: What proactive strategies can I implement to minimize the off-target effects of this compound from the start?
A3: Several strategies can be employed to proactively reduce off-target effects. It is crucial to use the lowest effective concentration of this compound by performing a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1] Whenever possible, use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1] Additionally, employing orthogonal validation methods, such as using other selective inhibitors for TKX, can help confirm that the observed phenotype is indeed due to the inhibition of the intended target.[2]
Troubleshooting Guide
Q4: I am observing an unexpected phenotype that doesn't align with the known signaling pathway of Target Kinase X (TKX). How can I troubleshoot this?
A4: This is a common scenario that may point towards off-target effects. Follow this step-by-step guide to investigate the issue:
-
Confirm On-Target Engagement: The first step is to verify that this compound is engaging with TKX in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it directly measures the binding of the inhibitor to its target in intact cells.[1][5]
-
Perform a Dose-Response Analysis: Determine the EC50 for your observed phenotype and compare it to the IC50 for TKX inhibition. A large discrepancy between these values may suggest that the phenotype is driven by an off-target effect.
-
Use Orthogonal Validation Methods:
-
Structurally Different Inhibitor: Test an inhibitor with a different chemical scaffold that also targets TKX.[2] If this second inhibitor does not produce the same phenotype, it's likely that the effect observed with this compound is off-target.
-
Genetic Validation: Use CRISPR-Cas9 or siRNA to knock down or knock out the gene encoding TKX.[1][6][7] If the phenotype persists in the absence of the target protein, it is unequivocally an off-target effect.[4]
-
-
Identify Potential Off-Targets: If the above steps suggest an off-target effect, the next step is to identify the unintended target(s). This can be achieved through:
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases, highlighting its potency for the intended target (TKX) and potential off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKX |
| TKX (On-Target) | 10 | 1 |
| Off-Target Kinase A | 500 | 50 |
| Off-Target Kinase B | 1,200 | 120 |
| Off-Target Kinase C | >10,000 | >1,000 |
| Off-Target Kinase D | 8,500 | 850 |
Table 2: Comparison of On-Target vs. Phenotypic Potency
This table compares the concentration of this compound required for target inhibition versus the concentration that elicits a cellular phenotype and toxicity.
| Assay Type | This compound Concentration (EC50/IC50 in nM) |
| TKX Biochemical Inhibition (IC50) | 10 |
| On-Target Cellular Pathway Inhibition (EC50) | 50 |
| Unexpected Phenotype X (EC50) | 800 |
| Cytotoxicity (CC50) | 2,500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1][8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with TKX in a cellular environment.[5][11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time to allow for compound uptake.[2][5]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[5]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Pelleting: Centrifuge the lysates to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Western Blot: Quantify the protein concentration in the supernatant. Analyze the amount of soluble TKX at each temperature point by Western blot.
-
Data Analysis: Plot the amount of soluble TKX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To determine if the genetic removal of TKX recapitulates the phenotype observed with this compound.[6][7][12]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene encoding TKX into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones.
-
Knockout Validation: Verify the knockout of the TKX gene and absence of the protein by sequencing and Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound. If the phenotype is not replicated in the knockout cells, it suggests the inhibitor's effect is off-target.[2]
Visualizations
Caption: Hypothetical signaling pathway of Target Kinase X (TKX) and the inhibitory action of this compound.
Caption: Workflow for investigating suspected off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: JPD447 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel tyrosine kinase inhibitor, JPD447. The information is intended for scientists and drug development professionals to diagnose and overcome resistance in their experimental models.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the compound. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The most common is the development of acquired resistance. This can be due to:
-
On-target mutations: Alterations in the this compound target protein that prevent effective drug binding.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling cascades that compensate for the inhibition of the primary target.
-
Increased drug efflux: Overexpression of transporter proteins that actively pump this compound out of the cell.
-
Phenotypic changes: Epithelial-to-mesenchymal transition (EMT) can confer a more resistant phenotype.
We recommend performing a series of validation experiments to identify the underlying cause of resistance.
Q2: How can I determine if my resistant cells have a mutation in the this compound target?
A2: The most direct method is to sequence the coding region of the target gene in both your sensitive (parental) and resistant cell lines. Sanger sequencing of the kinase domain is often sufficient to identify known gatekeeper mutations or other resistance-conferring changes. If no known mutations are found, whole-exome sequencing can provide a more comprehensive view.
Q3: What are the common bypass pathways that can be activated to cause resistance to this compound?
A3: While the specific bypass pathways can be cell-type dependent, common mechanisms include the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or IGF-1R.[1] These alternative RTKs can then reactivate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, rendering the inhibition of the primary this compound target ineffective.
Q4: Can combination therapy improve the efficacy of this compound in resistant cell lines?
A4: Yes, combination therapy is a highly effective strategy to overcome resistance.[2][3][4] The choice of the second agent depends on the resistance mechanism. For example:
-
If a bypass pathway is activated, an inhibitor of a key component of that pathway should be used.
-
For cells overexpressing drug efflux pumps, a combination with an efflux pump inhibitor may restore sensitivity.
It is crucial to first identify the mechanism of resistance to select the most appropriate combination strategy.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound in a Previously Sensitive Cell Line
Symptoms:
-
The IC50 value of this compound has significantly increased.
-
Reduced apoptosis or cell cycle arrest is observed at previously effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Solution |
| Target Mutation | Sanger or Next-Generation Sequencing of the target gene. | Identification of a mutation in the kinase domain. | Use a next-generation inhibitor that is effective against the mutant form, if available. |
| Bypass Pathway Activation | Western blot analysis of key signaling proteins (e.g., p-MET, p-EGFR, p-ERK, p-AKT). | Increased phosphorylation of proteins in a parallel signaling pathway in resistant cells compared to sensitive cells. | Combine this compound with an inhibitor of the activated bypass pathway. |
| Increased Drug Efflux | qRT-PCR or western blot for common efflux pumps (e.g., ABCB1, ABCG2).[1] | Increased expression of efflux pump mRNA or protein in resistant cells. | Co-administer this compound with a known inhibitor of the identified efflux pump. |
Problem 2: Heterogeneous Response to this compound within a Cell Population
Symptoms:
-
A subpopulation of cells continues to proliferate in the presence of this compound.
-
Inconsistent results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Solution |
| Pre-existing Resistant Clones | Single-cell cloning and subsequent IC50 determination for individual clones. | Isolation of clones with significantly higher IC50 values for this compound. | Isolate and characterize the resistant clones to understand the mechanism of intrinsic resistance. |
| Cell Culture Contamination | Mycoplasma testing and cell line authentication (STR profiling). | Positive mycoplasma test or mismatch in the STR profile. | Discard the contaminated cell line and start a new culture from a verified, frozen stock. |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-MET, MET, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound inhibits the JPD Receptor, blocking downstream MAPK and PI3K signaling.
Caption: Upregulation of a bypass receptor can reactivate downstream signaling.
Caption: Workflow for identifying and overcoming this compound resistance.
References
- 1. Transcriptomics and Transposon Mutagenesis Identify Multiple Mechanisms of Resistance to the FGFR Inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JPD447 degradation kinetics optimization
Welcome to the technical support center for JPD447, a novel Undecaprenyl Pyrophosphate Synthetase (UppS) inhibitor designed to potentiate β-lactam antibiotics. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Disclaimer: this compound is a relatively new compound, and specific data on its degradation kinetics are limited. The information provided here is based on available data for this compound, general knowledge of similar chemical compounds, and established methodologies for studying inhibitor stability. Experimental validation is recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of MAC-0547630 and functions as an inhibitor of the enzyme Undecaprenyl Pyrophosphate Synthetase (UppS).[1] UppS is essential for the biosynthesis of the bacterial cell wall.[2][3] By inhibiting UppS, this compound disrupts this process, making bacteria more susceptible to the action of β-lactam antibiotics.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. While it is stable for a few weeks at ambient temperature during shipping, long-term storage recommendations are as follows[4]:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
Q3: What solvents can be used to dissolve this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results (e.g., variable IC50 values) | 1. Degradation of this compound: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure). 2. Precipitation of this compound: The compound may have limited solubility in the assay buffer, leading to an inaccurate effective concentration. 3. Inaccurate Pipetting: Errors in preparing serial dilutions. | 1. Assess Stability: Perform a stability study of this compound under your experimental conditions (see "Experimental Protocol for Assessing this compound Stability"). Minimize exposure to light and extreme temperatures. Prepare fresh solutions for each experiment. 2. Check Solubility: Visually inspect solutions for any precipitation. Determine the solubility limit in your assay buffer. Consider using a lower concentration or adding a small percentage of a co-solvent (ensure the co-solvent does not affect the assay). 3. Verify Pipetting Accuracy: Calibrate pipettes regularly. Use high-quality pipette tips. |
| Loss of this compound activity over time in stock solution | 1. Improper Storage: The stock solution may not be stored at the recommended temperature or may be subject to freeze-thaw cycles. 2. Hydrolysis: The compound may be susceptible to hydrolysis in aqueous or protic solvents. | 1. Aliquot and Store Properly: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. 2. Use Anhydrous Solvents: If hydrolysis is suspected, prepare stock solutions in anhydrous DMSO. |
| Unexpectedly low potentiation of β-lactam activity | 1. Sub-optimal this compound Concentration: The concentration used may be too low to achieve effective UppS inhibition. 2. Bacterial Strain Resistance: The bacterial strain being tested may have other resistance mechanisms that are not overcome by the combination therapy. 3. Assay Conditions: The assay parameters (e.g., incubation time, bacterial density) may not be optimized. | 1. Perform Dose-Response Experiment: Determine the optimal concentration of this compound for potentiation through a dose-response matrix with the β-lactam antibiotic. 2. Characterize Bacterial Strain: Ensure the resistance mechanism of the chosen bacterial strain is well-understood. 3. Optimize Assay: Systematically vary assay conditions to find the optimal parameters for observing the synergistic effect. |
Experimental Protocols
Protocol for Determining the Degradation Kinetics of this compound
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 8.4)
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
2. Method:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Sample Preparation:
-
Dilute the this compound stock solution into different buffers (e.g., pH 5.4, 7.4, 8.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare separate samples to test the effect of temperature by incubating them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
To assess photostability, expose a set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) and store at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from its potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and detection wavelength.
-
Inject the samples and a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order kinetics). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
Data Presentation:
Summarize the degradation kinetics data in a table for easy comparison.
| Condition | pH | Temperature (°C) | Light Exposure | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 1 | 5.4 | 25 | Dark | Experimental Value | Calculated Value |
| 2 | 7.4 | 25 | Dark | Experimental Value | Calculated Value |
| 3 | 8.4 | 25 | Dark | Experimental Value | Calculated Value |
| 4 | 7.4 | 4 | Dark | Experimental Value | Calculated Value |
| 5 | 7.4 | 37 | Dark | Experimental Value | Calculated Value |
| 6 | 7.4 | 25 | Light | Experimental Value | Calculated Value |
Visualizations
UppS Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of Undecaprenyl Pyrophosphate Synthetase (UppS) in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Experimental Workflow for Degradation Kinetics
This diagram outlines the key steps in the experimental workflow for determining the degradation kinetics of this compound.
References
- 1. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cellular toxicity potentially associated with the experimental compound JPD447. Given that specific data for this compound is not yet publicly available, this guide focuses on general principles and established methodologies for assessing and mitigating cellular toxicity of novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cellular toxicity observed with experimental compounds?
A1: Cellular toxicity from experimental compounds can arise from several factors, including:
-
On-target effects: The compound's intended mechanism of action may disrupt essential cellular processes, leading to cell death.
-
Off-target effects: The compound may interact with unintended molecular targets, causing unforeseen cellular damage.[1][2] Off-target effects are a significant concern in drug development and can lead to adverse genomic alterations.[1][3]
-
Metabolite toxicity: The breakdown products of the compound within the cell could be more toxic than the parent compound.
-
Compound solubility and aggregation: Poorly soluble compounds can form aggregates that are independently toxic to cells.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.
Q2: How can I distinguish between on-target and off-target toxicity?
A2: Distinguishing between on-target and off-target toxicity is a critical step in preclinical drug development. Strategies include:
-
Dose-response analysis: Determining the concentration at which the compound shows its intended effect versus the concentration at which it induces broad cellular toxicity can provide initial clues.
-
Rescue experiments: If the on-target mechanism is known, co-treatment with a downstream effector or an antagonist of the target pathway may rescue the cells from toxicity, confirming an on-target effect.
-
Target engagement assays: Confirming that the compound is binding to its intended target at concentrations that cause toxicity.
-
Phenotypic profiling: Comparing the cellular phenotype induced by the compound with that of known inhibitors of the same target.
-
Screening for off-target interactions: Employing techniques like affinity chromatography or computational modeling to identify unintended binding partners.
Q3: What are the initial steps to troubleshoot high cellular toxicity in my experiments?
A3: If you observe unexpectedly high cellular toxicity, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the compound is what it is supposed to be and is free from contaminants.
-
Re-evaluate Dosing: Perform a comprehensive dose-response curve to identify a non-toxic working concentration.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
-
Optimize Cell Culture Conditions: Factors like cell density, serum concentration, and passage number can influence cellular sensitivity to a compound.
-
Include Appropriate Controls: Always include untreated and solvent-treated control groups in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause: The therapeutic window of this compound in your specific cell model may be narrower than anticipated, or the compound may have potent off-target effects.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Detailed Dose-Response Curve | To determine the precise IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values. This helps to identify a concentration that is effective without being overly toxic. |
| 2 | Assess Cell Viability with Multiple Assays | Use orthogonal methods to measure cell viability, such as a metabolic assay (e.g., MTT, PrestoBlue) and a membrane integrity assay (e.g., LDH release, Trypan Blue exclusion). |
| 3 | Analyze Apoptosis vs. Necrosis | Utilize assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This can provide insights into the mechanism of toxicity. |
| 4 | Conduct Target Engagement Studies | Confirm that this compound is interacting with its intended molecular target at the concentrations used in your experiments. |
| 5 | Evaluate Off-Target Liabilities | If possible, use predictive software or experimental screening to identify potential off-target interactions that could be contributing to toxicity. |
Issue 2: Inconsistent or Non-Reproducible Toxicity Results
Possible Cause: Variability in experimental conditions can significantly impact cellular responses to a novel compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Culture Practices | Ensure consistency in cell passage number, confluency at the time of treatment, and media formulation. |
| 2 | Prepare Fresh Compound Aliquots | Avoid repeated freeze-thaw cycles of the compound stock solution. Prepare single-use aliquots. |
| 3 | Control for Edge Effects in Multi-well Plates | Be aware of and mitigate "edge effects" in microplates by not using the outer wells for critical experiments or by ensuring proper humidity control during incubation. |
| 4 | Monitor Incubator Conditions | Regularly check and calibrate CO2 levels, temperature, and humidity in your cell culture incubator. |
| 5 | Automate Liquid Handling where Possible | To minimize variability in compound addition and reagent dispensing. |
Experimental Protocols
Protocol 1: Determining IC50 and CC50 Values
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 and CC50 values.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant).
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Workflows
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for high cellular toxicity.
References
Technical Support Center: JPD447 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in performing successful western blot analysis for the hypothetical target, JPD447.
Troubleshooting Guides
This section addresses common problems encountered during western blot experiments, offering potential causes and solutions in a question-and-answer format.
Problem: No Signal or Weak Signal
Question: I am not detecting any bands or the signal for this compound is very weak. What are the possible causes and how can I troubleshoot this?
Answer: A lack of signal is a common issue in western blotting and can stem from several factors throughout the experimental process.[1] Here are the primary areas to investigate:
-
Protein Sample Quality and Concentration:
-
Low Target Protein Expression: The target protein, this compound, may be expressed at low levels in your samples. Consider using a positive control to confirm antibody activity and detection system functionality. It may be necessary to enrich the protein of interest through techniques like immunoprecipitation.[1]
-
Insufficient Protein Loading: Ensure an adequate amount of total protein is loaded onto the gel. A typical starting point is 20-30 µg of total lysate per lane, but this may need optimization.[2] A Bradford assay or similar method should be used to accurately determine protein concentration.[1]
-
Sample Degradation: Proteolysis can degrade the target protein. Always prepare lysates with fresh protease inhibitors and keep samples on ice or at -80°C for long-term storage to prevent degradation.[3][4]
-
-
Antibody Issues:
-
Primary Antibody Concentration: The primary antibody concentration may be too low for effective detection. It is recommended to perform an antibody titration to determine the optimal concentration. Increasing the incubation time, for instance, to overnight at 4°C, may also enhance the signal.
-
Secondary Antibody Incompatibility or Inactivity: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). The secondary antibody may also have lost activity; using a fresh dilution is recommended.[5]
-
-
Transfer Inefficiency:
-
Poor Transfer: Proteins may not have transferred efficiently from the gel to the membrane. This is particularly a concern for high molecular weight proteins. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1] For low molecular weight proteins, over-transfer can occur, where the proteins pass through the membrane. Optimizing transfer time and voltage is crucial.[2]
-
Air Bubbles: Air bubbles trapped between the gel and the membrane will block transfer, resulting in blank spots on the blot.[1]
-
-
Detection Problems:
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) has a limited shelf life and can lose activity. Prepare fresh substrate immediately before use.[3]
-
Problem: High Background
Question: My western blot shows a high background, which is obscuring the specific bands. How can I reduce the background noise?
Answer: High background can be caused by several factors, leading to difficulty in interpreting the results. Here are some common causes and solutions:
-
Insufficient Blocking:
-
Inadequate Blocking Time or Reagent: Blocking prevents non-specific binding of antibodies to the membrane. Ensure the membrane is incubated with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C. The choice of blocking agent can also be critical, as non-fat milk contains phosphoproteins and may not be suitable for detecting phosphoproteins.
-
-
Antibody Concentrations:
-
Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically to the membrane. Reduce the concentration of the primary and/or secondary antibodies.[1]
-
-
Washing Steps:
-
Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies. Increase the number and duration of wash steps after primary and secondary antibody incubations. A common wash buffer is TBST (Tris-Buffered Saline with 0.05% to 0.1% Tween 20).[1]
-
-
Membrane Handling:
Problem: Non-Specific Bands
Question: I am seeing multiple bands in addition to the expected band for this compound. What could be the reason for these non-specific bands?
Answer: The presence of unexpected bands can be due to several factors:
-
Primary Antibody Specificity:
-
Polyclonal Antibodies: Polyclonal antibodies may recognize multiple epitopes, some of which could be present on other proteins.
-
High Antibody Concentration: A high concentration of the primary antibody can lead to off-target binding. Try reducing the antibody concentration.[3]
-
-
Sample Characteristics:
-
Protein Degradation: If the additional bands are of a lower molecular weight than the target, they may be a result of protein degradation. The use of protease inhibitors during sample preparation is crucial to prevent this.[3]
-
Post-Translational Modifications: Different post-translational modifications (e.g., phosphorylation, glycosylation) can lead to shifts in the apparent molecular weight of the protein, resulting in multiple bands.
-
-
Experimental Conditions:
-
Insufficient Blocking: Similar to high background, inadequate blocking can lead to non-specific antibody binding.
-
Inadequate Washing: Ensure thorough washing to remove weakly bound, non-specific antibodies.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for preparing cell lysates for this compound western blot analysis?
A1: A general protocol for cell lysate preparation involves washing the cells with ice-cold PBS, followed by lysis in a suitable buffer such as RIPA buffer containing protease and phosphatase inhibitors.[4] The cells are then scraped and the lysate is agitated at 4°C.[4] After centrifugation to pellet cell debris, the supernatant containing the soluble proteins is collected.[4] It is crucial to determine the protein concentration of the lysate before proceeding with SDS-PAGE.[6]
Q2: How much protein should I load per well for detecting this compound?
A2: The optimal amount of protein to load depends on the expression level of this compound in your samples and the affinity of your antibody. A general starting point is 20-40 µg of total protein lysate per lane.[2] If the signal is weak, you may need to load more protein. Conversely, if you observe high background or non-specific bands, reducing the amount of protein loaded may help.
Q3: What are the recommended antibody dilutions for this compound detection?
A3: Antibody dilutions should be optimized for each specific antibody and experimental condition. For a new antibody, it is best to perform a titration to determine the optimal concentration. A typical starting dilution for a primary antibody is 1:1000, and for a secondary antibody, it is 1:5000 to 1:20,000.[6] Always refer to the manufacturer's datasheet for recommended starting dilutions.
Q4: How can I ensure efficient protein transfer from the gel to the membrane?
A4: Efficient protein transfer is critical for a successful western blot. For standard-sized proteins, a wet transfer is often recommended.[2] Ensure that the gel and membrane are in close contact, with no air bubbles trapped between them.[1] The transfer time and voltage should be optimized based on the molecular weight of this compound and the transfer system being used. After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[1]
Experimental Protocols
Standard Western Blot Protocol for this compound Analysis
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.[6]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are present between the gel and the membrane.
-
Perform a wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against this compound (at the optimized dilution) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
-
Signal Detection:
Data Presentation
Table 1: Recommended Starting Conditions for this compound Western Blot
| Parameter | Recommended Range | Notes |
| Protein Load | 20 - 50 µg | Adjust based on this compound expression levels. |
| Gel Percentage | 8 - 12% | Use a lower percentage for high MW proteins and a higher percentage for low MW proteins. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find the optimal concentration. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | HRP-conjugated. |
| Blocking Time | 1 hour at RT or O/N at 4°C | Use 5% non-fat milk or BSA in TBST. |
| Incubation with Primary Ab | O/N at 4°C | Overnight incubation can increase signal. |
| Incubation with Secondary Ab | 1 hour at RT | |
| Wash Steps | 3 x 10 min in TBST | Thorough washing is crucial to reduce background. |
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: Hypothetical this compound Signaling Pathway.
References
best practices for long-term storage of JPD447
Technical Support Center: JPD447
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. Below you will find a troubleshooting guide and frequently asked questions to ensure the integrity and stability of your compound during your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during the storage and handling of this compound.
Question: My this compound powder appears clumpy and difficult to weigh accurately. What could be the cause?
Answer: Clumping is often an indication of moisture absorption. This compound is hygroscopic and should be handled in a dry environment. To resolve this, you can dry the compound under a vacuum. For future prevention, always store this compound in a desiccator and minimize its exposure to ambient air during handling.[1][2] Using a glovebox with an inert atmosphere is also a highly effective preventative measure.[3]
Question: I've noticed a discoloration in my solid this compound sample after storing it on the lab bench. Why did this happen?
Answer: Discoloration can be a sign of degradation, possibly due to exposure to light.[4] this compound is sensitive to light and should be stored in a light-protected container, such as an amber vial.[1][4] For long-term storage, it is recommended to keep the container in a dark place, like a freezer or a light-opaque storage box.
Question: After preparing a stock solution of this compound in DMSO, I observed precipitation after a freeze-thaw cycle. How can I prevent this?
Answer: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound in solution.[1][5] It is best practice to aliquot your stock solution into single-use volumes before freezing.[5] This minimizes the number of times the main stock is subjected to temperature fluctuations. If precipitation still occurs, gentle warming and vortexing may help redissolve the compound, but it is crucial to verify its integrity before use.
Question: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I check its purity?
Answer: To assess the purity and integrity of your this compound sample, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These methods can help identify and quantify any degradation products that may have formed.[6] Comparing the results to a fresh sample or a certificate of analysis can confirm if degradation has occurred.
Question: What is the recommended solvent for preparing this compound stock solutions?
Answer: While the optimal solvent can depend on the specific experimental requirements, DMSO is a common choice for creating high-concentration stock solutions of many small molecules.[5] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[5]
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to ensure its long-term stability.
| Form | Storage Condition | Temperature | Humidity | Light | Recommended Duration |
| Solid | Long-term | -20°C | Desiccated | Protected from light | Up to 3 years[5] |
| Short-term | 4°C | Desiccated | Protected from light | Up to 2 years[5] | |
| Solution (in DMSO) | Long-term | -80°C | N/A | Protected from light | Up to 6 months[5] |
| Short-term | -20°C | N/A | Protected from light | Up to 1 month[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method for evaluating the stability of this compound under different storage conditions using HPLC.
1. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
For solid stability testing, weigh out equal amounts of this compound powder into separate amber vials.
2. Storage:
-
Place the prepared aliquots under the desired storage conditions (refer to the table above).
-
Ensure proper labeling with the compound name, concentration, date, and storage condition.
3. Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12 months).
4. HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method to determine the purity of this compound and identify any degradation products.
-
The HPLC system should be equipped with a UV detector set to an appropriate wavelength for detecting this compound.
5. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time 0) sample.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate and establish a recommended shelf life.[7][8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Decision workflow for the proper storage and handling of this compound.
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 7. criver.com [criver.com]
- 8. moravek.com [moravek.com]
Validation & Comparative
Validating JPD447-Mediated BRD4 Degradation: A Comparative Guide
This guide provides a comprehensive comparison of JPD447, a novel monovalent direct degrader of the epigenetic reader protein BRD4, with alternative degradation technologies. We present supporting experimental data and detailed protocols for key validation experiments to assist researchers, scientists, and drug development professionals in assessing this and other BRD4 degradation strategies.
Mechanism of Action: this compound/PLX-3618, a Monovalent Degrader
Recent discoveries have identified a class of monovalent small molecules that can directly induce the degradation of target proteins. One such molecule, PLX-3618 (referred to herein as this compound for the context of this guide), selectively degrades BRD4.[1][2] Unlike traditional proteolysis-targeting chimeras (PROTACs), this compound does not require a complex heterobifunctional structure. Instead, it binds to BRD4 and induces a conformational change that promotes the recruitment of the DCAF11 E3 ubiquitin ligase substrate receptor.[1][2] This leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[1]
Comparison with Alternative BRD4 Degraders
The primary alternatives to this compound are heterobifunctional PROTACs. These molecules consist of a ligand that binds to BRD4 (often based on inhibitors like JQ1 or OTX015), a linker, and a ligand that recruits an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).
| Feature | This compound (Monovalent Degrader) | PROTACs (e.g., ARV-825, dBET6, MZ1) |
| Structure | Small, monovalent molecule | Larger, heterobifunctional molecule (two ligands + linker) |
| E3 Ligase Recruited | DCAF11[1] | Cereblon (CRBN), VHL, or others[3][4][5] |
| Mechanism | Induces proximity between BRD4 and DCAF11 | Physically links BRD4 to the E3 ligase complex |
| Selectivity | Binds non-selectively to BET family proteins but selectively degrades BRD4[1] | Can be engineered for selectivity, but often degrade other BET family members (BRD2, BRD3)[3] |
Performance Data
The following table summarizes the performance of this compound and several common PROTAC-based BRD4 degraders.
| Compound | Type | Recruited E3 Ligase | Target Cell Line | Degradation Endpoint | Key Findings |
| PLX-3618 (this compound) | Monovalent | DCAF11 | HiBiT-BRD4-HEK293 | 90% degradation | Potent and selective degradation of BRD4.[1] |
| ARV-825 | PROTAC | CRBN | Burkitt's Lymphoma cells | Significant degradation | More pronounced c-MYC suppression compared to inhibitors.[3] |
| dBET6 | PROTAC | CRBN | Various cancer cell lines | Dose-dependent degradation | More potent inhibitor of DNA synthesis than JQ1.[6] |
| CFT-2718 | PROTAC | CRBN | 293T cells | 90% degradation within 3h at 10 nmol/L | Rapid and profound reduction in BRD4 expression.[4] |
| MZ1 | PROTAC | VHL | HeLa cells | Complete depletion at 1 µM after 3h | Preferential degradation of BRD4 over BRD2 and BRD3.[5] |
| ZXH-3-26 | PROTAC | CRBN | HeLa cells | Complete depletion after 4h at 100 nM | Rapid degradation of BRD4.[7] |
Experimental Protocols for Validation
Validating the targeted degradation of BRD4 involves a series of key experiments to confirm the mechanism of action.
Western Blot for BRD4 Degradation
Objective: To quantify the reduction in BRD4 protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) at an appropriate density. Allow cells to adhere overnight. Treat cells with various concentrations of the BRD4 degrader (e.g., this compound) or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Confirmation of Proteasome-Mediated Degradation
Objective: To demonstrate that the loss of BRD4 is due to proteasomal degradation.
Protocol:
-
Pre-treatment with Inhibitors: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 0.1 µM bortezomib) or a neddylation inhibitor (e.g., 1 µM MLN4924, which inhibits cullin-RING E3 ligases) for 1-2 hours.[1][4][8]
-
Degrader Treatment: Add the BRD4 degrader at a concentration known to cause significant degradation and co-incubate for an appropriate time (e.g., 6 hours).
-
Analysis: Perform a Western blot for BRD4 as described above. A rescue of BRD4 degradation in the presence of the inhibitors confirms the involvement of the ubiquitin-proteasome system.
Ubiquitination Assay
Objective: To detect the polyubiquitination of BRD4 upon treatment with the degrader.
Protocol:
-
Cell Treatment: Treat cells with the BRD4 degrader and a proteasome inhibitor (to allow ubiquitinated BRD4 to accumulate) for 4-6 hours.
-
Immunoprecipitation (IP): Lyse the cells in a suitable IP lysis buffer. Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Capture: Add Protein A/G agarose (B213101) beads to pull down the BRD4-antibody complexes.
-
Western Blot: Wash the beads extensively, then elute the protein. Analyze the eluates by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitinated BRD4.
E3 Ligase Identification via CRISPR Knockout
Objective: To confirm the specific E3 ligase responsible for the degradation.
Protocol:
-
Generate Knockout Cells: Use CRISPR-Cas9 to generate cell lines with a knockout of the suspected E3 ligase substrate receptor (e.g., DCAF11 for this compound, or CRBN/VHL for PROTACs).
-
Treatment and Analysis: Treat both wild-type and knockout cell lines with the BRD4 degrader.
-
Western Blot: Perform a Western blot for BRD4. The degradation of BRD4 should be significantly reduced or completely blocked in the knockout cells compared to the wild-type cells, confirming the dependency on that specific E3 ligase.[1]
By employing these experimental approaches, researchers can rigorously validate the mechanism of this compound-mediated BRD4 degradation and objectively compare its performance against other targeted protein degradation technologies.
References
- 1. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
JQ1 vs. JAB-8263: A Comparative Guide to Two Generations of BET Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulators is continually evolving. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins, critical regulators of gene transcription. This guide provides an objective comparison of the pioneering BET inhibitor, JQ1, and a next-generation clinical candidate, JAB-8263, with a focus on their performance in cancer cell lines, supported by experimental data.
Introduction to BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. In many cancers, BET proteins, particularly BRD4, are crucial for the expression of key oncogenes, most notably MYC.[1][2][3] Small molecule inhibitors that competitively bind to the bromodomains of BET proteins can displace them from chromatin, leading to the downregulation of oncogenic transcription programs and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[3][4]
JQ1 is a potent and selective thienotriazolodiazepine inhibitor of the BET family of proteins and has been a foundational tool in establishing the therapeutic rationale for BET inhibition in oncology. However, its short half-life has limited its clinical development. JAB-8263 is a novel, orally bioavailable, and highly potent BET inhibitor currently undergoing clinical investigation. Preclinical and early clinical data suggest it may offer an improved therapeutic profile.
Mechanism of Action: A Shared Path to MYC Suppression
Both JQ1 and JAB-8263 function as competitive inhibitors of the BET bromodomains. By occupying the acetyl-lysine binding pocket, they prevent the interaction of BET proteins with acetylated histones, leading to the disruption of transcriptional activation. A primary and well-documented downstream effect of this inhibition is the suppression of the MYC oncogene, a key driver of proliferation in a multitude of cancers. The inhibition of MYC expression is a central mechanism through which both JQ1 and JAB-8263 exert their anti-tumor activities.
Comparative In Vitro Efficacy
The anti-proliferative activity of JQ1 and JAB-8263 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | Cancer Type | JQ1 IC50 (µM) | JAB-8263 IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | - | 0.15 | |
| DLD-1 | Colorectal Cancer | - | 1.24 | |
| Colo205 | Colorectal Cancer | - | 0.19 | |
| H716 | Colorectal Cancer | - | 0.09 | |
| SW837 | Colorectal Cancer | - | 0.57 | |
| H508 | Colorectal Cancer | - | 0.14 | |
| MC38 | Murine Colorectal Cancer | - | 1.25 | |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | - | |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | - | |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | - | |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | - | |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | - | |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | - | |
| MCF7 | Luminal Breast Cancer | ~0.1-1 | - | |
| T47D | Luminal Breast Cancer | ~0.1-1 | - | |
| Various Lung Adenocarcinoma | Lung Cancer | 0.42 - 4.19 (sensitive lines) | - |
Note: Direct head-to-head IC50 comparisons in the same study are limited in the currently available literature. The data presented is compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
Principle: These assays measure cell proliferation and viability. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The CellTiter-Glo assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Protocol Outline (for JAB-8263 in colorectal cancer cell lines):
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT29, DLD1) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of JAB-8263 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 6 days for JAB-8263).
-
Assay:
-
MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate to lyse the cells and stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.
Western Blot Analysis for MYC Expression
Principle: This technique is used to detect and quantify the levels of a specific protein (in this case, c-MYC) in a cell lysate.
Protocol Outline:
-
Cell Lysis: Treat cancer cells with the BET inhibitor (e.g., JAB-8263) for a specified time. Harvest and lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-MYC).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
In Vivo Efficacy
Both JQ1 and JAB-8263 have demonstrated anti-tumor activity in preclinical in vivo models.
-
JQ1: In a patient-derived xenograft model of pancreatic ductal adenocarcinoma, JQ1 administered at 50 mg/kg daily suppressed tumor growth.
-
JAB-8263: In a colorectal cancer xenograft model (SW837), JAB-8263 at 0.3 mg/kg for 29 days significantly decreased average tumor volume. In a syngeneic murine model (MC38), 0.2 mg/kg of JAB-8263 for 29 days also resulted in a significant reduction in average tumor volume.
Clinical Perspective
While JQ1 has been instrumental as a research tool, its pharmacokinetic properties have hindered its clinical advancement. In contrast, JAB-8263 is actively being evaluated in clinical trials. Preliminary results from a Phase I/IIa study in patients with myelofibrosis have shown that JAB-8263 is well-tolerated and demonstrates promising efficacy, with significant spleen volume reduction and improvement in total symptom scores.
Conclusion
JQ1 has been a cornerstone in validating BET proteins as a therapeutic target in oncology. Building on this foundation, JAB-8263 has emerged as a potent, orally bioavailable BET inhibitor with a promising preclinical and early clinical profile. While both compounds share a common mechanism of action centered on the suppression of MYC, JAB-8263's improved pharmacological properties and demonstrated clinical activity position it as a significant step forward in the development of BET-targeted therapies. Further head-to-head comparative studies will be invaluable in fully elucidating the relative advantages of JAB-8263 and other next-generation BET inhibitors over the pioneering JQ1.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC expression and exerts anti-tumor activity in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of Targeted Protein Degradation: A Comparative Analysis of SHP2-Targeting PROTACs
Initial investigations for a comparative analysis of "JPD447" as a Proteolysis Targeting Chimera (PROTAC) have revealed that this compound is not a PROTAC but rather a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), an enzyme involved in bacterial cell wall synthesis, which potentiates the activity of β-lactam antibiotics.[1][2][3] Therefore, a direct comparison of this compound with other PROTACs is not feasible.
However, recognizing the interest of researchers, scientists, and drug development professionals in the rapidly evolving field of targeted protein degradation, this guide will provide a comprehensive comparative analysis of several prominent PROTACs targeting the oncogenic phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical node in the RAS/MAPK signaling pathway and a high-interest target in cancer therapy.[4][]
This guide will delve into the mechanistic intricacies, comparative efficacy, and experimental protocols of notable SHP2-targeting PROTACs, offering valuable insights for the scientific community.
The Mechanism of PROTAC Action: A Cellular Hijacking for Therapeutic Benefit
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the proteasome.[6][7]
SHP2: A Key Player in Oncogenic Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][8] It is a key activator of the RAS-MAPK signaling cascade, which is frequently dysregulated in various human cancers.[4] Activating mutations in SHP2 are associated with developmental disorders and hematologic malignancies.[4] Therefore, targeting SHP2 with inhibitors or degraders presents a promising therapeutic strategy for a range of cancers.
Comparative Analysis of SHP2-Targeting PROTACs
Several research groups have developed PROTACs to induce the degradation of SHP2. This section provides a comparative overview of some of these molecules based on publicly available data.
| PROTAC | Warhead (SHP2 Binder) | E3 Ligase Ligand | Linker | Reported DC50 | Cell Lines Tested | Reference |
| R1-5C | RMC-4550 | Pomalidomide (CRBN) | PEG | Low nanomolar | KYSE-520, MV4;11 | [4] |
| SP4 | SHP099 | Pomalidomide (CRBN) | Not specified | Not specified | HeLa | [7][9] |
| SHP2-D26 | SHP099 derivative | VHL Ligand | Not specified | 6.0 nM, 2.6 nM | KYSE520, MV4;11 | [10] |
| P9 | SHP2 allosteric inhibitor | Not specified (CRBN-based) | Not specified | 35.2 nM | KYSE-520 | [6] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Lower values indicate higher potency. This table is based on available literature and may not be exhaustive.
Key Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their efficacy, selectivity, and mechanism of action. Below are generalized protocols for essential assays.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein (SHP2) following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., KYSE-520, MV4;11) in appropriate culture plates. Treat the cells with varying concentrations of the SHP2 PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for SHP2. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SHP2 degradation relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of JPD447: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of JPD447, a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), with its parent compound and its effect on potentiating β-lactam antibiotics. The information is based on experimental data from peer-reviewed research.
Introduction to this compound
This compound is a derivative of the compound MAC-0547630 and has been identified as a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS).[1][2][3][4] UppS is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, responsible for synthesizing the lipid carrier undecaprenyl pyrophosphate (UPP), which is essential for the transport of peptidoglycan precursors across the cell membrane.[5][6][7][8] By inhibiting UppS, this compound disrupts the cell wall synthesis, leading to bacterial cell death. This mechanism also potentiates the activity of β-lactam antibiotics, which target the final steps of peptidoglycan cross-linking.[3][4]
Comparative On-Target Activity
The on-target activity of this compound has been evaluated through its direct inhibition of UppS and its ability to enhance the efficacy of β-lactam antibiotics. The following tables summarize the quantitative data from the key publication by Workman et al. (2021).
| Compound | Target Enzyme | IC50 (µM) |
| This compound | B. subtilis UppS | 2.5 ± 0.3 |
| MAC-0547630 | B. subtilis UppS | 1.8 ± 0.2 |
| This compound | S. aureus UppS | > 50 |
| MAC-0547630 | S. aureus UppS | > 50 |
| Data from Workman SD, et al. J Med Chem. 2021 Sep 23;64(18):13540-13550. |
| Organism | Antibiotic | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with 8 µg/mL this compound | Fold Potentiation |
| B. subtilis | Oxacillin | 0.25 | 0.015 | 16 |
| S. aureus (MRSA) | Oxacillin | 128 | 4 | 32 |
| Data from Workman SD, et al. J Med Chem. 2021 Sep 23;64(18):13540-13550. |
Experimental Protocols
UppS Inhibition Assay
The inhibitory activity of this compound against UppS was determined using a continuous, coupled-enzyme assay. The assay measures the production of pyrophosphate (PPi) during the UppS-catalyzed reaction.
-
Enzyme and Substrates: Recombinant UppS from Bacillus subtilis and Staphylococcus aureus were used. The substrates were farnesyl diphosphate (B83284) (FPP) and isopentenyl diphosphate (IPP).
-
Assay Principle: The release of PPi is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The reaction mixture contained Tris-HCl buffer, MgCl2, KCl, NADH, phosphoenolpyruvate, myokinase, lactate (B86563) dehydrogenase, and the coupling enzyme pyruvate (B1213749) kinase/lactate dehydrogenase.
-
Procedure: The reaction was initiated by the addition of FPP and IPP. The rate of NADH oxidation was measured in the presence of varying concentrations of the inhibitor (this compound or MAC-0547630).
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a standard inhibitor binding model.
Antibiotic Potentiation Assay (Checkerboard Assay)
The ability of this compound to potentiate the activity of β-lactam antibiotics was assessed using a checkerboard microdilution assay.
-
Bacterial Strains: Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA) were used.
-
Assay Setup: A two-dimensional array of antibiotic and inhibitor concentrations was prepared in a 96-well microtiter plate. The concentrations of the β-lactam antibiotic (e.g., oxacillin) were serially diluted along the rows, and the concentrations of this compound were serially diluted along the columns.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibited visible bacterial growth.
-
Data Analysis: The fold potentiation was calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of a fixed concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Peptidoglycan Biosynthesis Pathway and this compound's Site of Action
Caption: Bacterial peptidoglycan biosynthesis pathway and the inhibitory action of this compound and β-lactams.
Experimental Workflow for On-Target Activity Confirmation
Caption: Experimental workflow for confirming the on-target activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - figshare - Figshare [figshare.com]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the BET Landscape: A Comparative Guide to Selective Versus Pan-BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective and pan-BET (Bromodomain and Extra-Terminal domain) inhibitors is critical for advancing epigenetic drug discovery. This guide provides an objective comparison of their selectivity profiles, supported by experimental data and detailed methodologies, to aid in the rational design and application of these potent therapeutic agents.
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are key epigenetic regulators that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene loci. Their role in driving the expression of oncogenes such as MYC has made them attractive targets in oncology and other diseases. While first-generation pan-BET inhibitors have shown promise, their broad activity across all BET bromodomains can lead to dose-limiting toxicities. This has spurred the development of more selective inhibitors that target individual bromodomains (BD1 or BD2) with the aim of improving therapeutic windows.
This guide contrasts the selectivity profiles of well-established pan-BET inhibitors—JQ1, OTX015, and I-BET762—with those of the BD1-selective inhibitor GSK778 and the BD2-selective inhibitor ABBV-744.
Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of selective and pan-BET inhibitors across the eight bromodomains of the BET family reveals their distinct binding characteristics. The half-maximal inhibitory concentration (IC50) values, collated from various biochemical assays, are presented in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | Type | BRD2-BD1 (IC50, nM) | BRD2-BD2 (IC50, nM) | BRD3-BD1 (IC50, nM) | BRD3-BD2 (IC50, nM) | BRD4-BD1 (IC50, nM) | BRD4-BD2 (IC50, nM) | BRDT-BD1 (IC50, nM) | BRDT-BD2 (IC50, nM) |
| JQ1 | Pan-BET | ~50 | ~50 | ~50 | ~50 | 77 | 33 | ~50 | ~50 |
| OTX015 (Birabresib) | Pan-BET | 19 | 19 | 10 | 10 | 11 | 11 | - | - |
| I-BET762 (Molibresib) | Pan-BET | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) | ~35 (for BET family) |
| GSK778 (iBET-BD1) | BD1-Selective | 75 | 3950 | 41 | 1210 | 41 | 5843 | 143 | 17451 |
| ABBV-744 | BD2-Selective | 2449 | 8 | 7501 | 13 | 2006 | 4 | 1835 | 19 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Visualizing the Mechanism of Action
The differential binding of selective and pan-BET inhibitors to the tandem bromodomains of BET proteins is a key determinant of their biological activity. Pan-BET inhibitors occupy the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members, leading to a broad suppression of BET protein function. In contrast, selective inhibitors preferentially bind to either BD1 or BD2, offering a more targeted approach to modulate gene expression.
Experimental Protocols for Selectivity Profiling
The determination of inhibitor selectivity relies on robust and sensitive biochemical assays. The following are outlines of commonly employed methods:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain.[1] Donor beads coated with streptavidin bind the histone peptide, while acceptor beads coated with anti-GST antibody bind the bromodomain. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead.[1] An inhibitor that disrupts the interaction will decrease the signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, biotinylated histone H4 peptide, GST-tagged BET bromodomain protein, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Inhibitor Dispensing: Add serially diluted test compounds to a 384-well microplate.
-
Protein-Peptide Incubation: Add a mixture of the GST-tagged BET bromodomain and biotinylated histone peptide to the wells and incubate to allow for binding.
-
Bead Addition: Add the anti-GST acceptor beads and incubate, followed by the addition of streptavidin donor beads and a final incubation in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are brought close together. In the context of BET inhibitors, a Europium-labeled antibody can be used to detect a tagged BET bromodomain, and an APC-labeled ligand (e.g., acetylated histone peptide) serves as the binding partner. Inhibition of this interaction leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a tagged BET bromodomain protein (e.g., His-tagged), a fluorescently labeled binding partner (e.g., biotinylated histone peptide with a streptavidin-acceptor fluorophore conjugate), and a donor-labeled antibody against the protein tag.
-
Component Incubation: In a microplate, combine the BET bromodomain, the labeled binding partner, and the donor-labeled antibody in the presence of varying concentrations of the test inhibitor.
-
Signal Measurement: After an incubation period, measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.
BROMOscan™
Principle: BROMOscan™ is a competitive binding assay that measures the ability of a compound to displace a ligand from a panel of bromodomains. The bromodomain proteins are tagged with DNA, and the ligand is immobilized on a solid support. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A decrease in the amount of bound bromodomain indicates that the test compound is competing for the binding site.[2]
Protocol Outline:
-
Compound Preparation: Test compounds are prepared at various concentrations.
-
Binding Reaction: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound.
-
Quantification: After the binding reaction reaches equilibrium, the amount of bromodomain bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as the percentage of the bromodomain that remains bound at a specific compound concentration or as a dissociation constant (Kd).
Visualizing the Experimental Workflow
The workflow for a typical in vitro assay to determine inhibitor potency involves several key steps, from reagent preparation to data analysis. The following diagram illustrates a generalized workflow for an AlphaScreen assay.
Conclusion
The development of BET inhibitors has evolved from broad-acting pan-inhibitors to more refined, selective agents. While pan-BET inhibitors have demonstrated significant anti-tumor activity, their lack of specificity can contribute to off-target effects and associated toxicities.[3] Selective inhibitors, such as the BD1-preferential GSK778 and the BD2-specific ABBV-744, offer the potential for a more favorable therapeutic index by targeting specific functions of the BET proteins. The choice between a pan- and a selective BET inhibitor will depend on the specific therapeutic context and the desired biological outcome. The experimental protocols outlined in this guide provide a framework for the continued characterization and development of novel BET-targeting compounds.
References
Validating the Downstream Effects of PIM447 Treatment: A Comparative Guide
For researchers and drug development professionals, understanding the downstream molecular consequences of a targeted therapy is paramount for validating its mechanism of action and predicting its clinical efficacy. This guide provides a comparative framework for validating the downstream effects of PIM447 (also known as LGH447), a pan-PIM kinase inhibitor, against alternative therapeutic strategies.
Introduction to PIM447 and its Mechanism of Action
PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways. PIM447 is an orally bioavailable, potent inhibitor of all three PIM kinase isoforms. It exerts its therapeutic effect by blocking the phosphorylation of downstream PIM substrates, thereby modulating key cellular processes involved in cancer progression.
A primary downstream signaling pathway affected by PIM447 is the JAK/STAT pathway . PIM kinases are known to phosphorylate and activate STAT3 and STAT5, transcription factors that promote the expression of genes involved in cell cycle progression and survival. Furthermore, PIM kinases influence the mTOR signaling pathway through phosphorylation of PRAS40, a negative regulator of mTORC1. By inhibiting PIM kinases, PIM447 is expected to decrease the phosphorylation of these key downstream targets.
Comparative Analysis of Downstream Effects
To validate the downstream effects of PIM447, it is essential to compare its performance with alternative therapies targeting similar pathways. A common alternative is the use of mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs). The following table summarizes the expected downstream effects of PIM447 in comparison to an mTOR inhibitor.
| Target Pathway | Downstream Marker | Expected Effect of PIM447 | Expected Effect of mTOR Inhibitor |
| JAK/STAT Pathway | p-STAT3 (Tyr705) | ↓ | No direct effect |
| p-STAT5 (Tyr694) | ↓ | No direct effect | |
| c-Myc (protein levels) | ↓ | ↓ (indirect) | |
| mTOR Pathway | p-PRAS40 (Thr246) | ↓ | No direct effect |
| p-S6K (Thr389) | ↓ | ↓ | |
| p-4E-BP1 (Thr37/46) | ↓ | ↓ | |
| Apoptosis | Cleaved Caspase-3 | ↑ | ↑ |
| BAD (phosphorylation) | ↓ | No direct effect |
Table 1: Comparative Downstream Effects of PIM447 and mTOR Inhibitors. This table outlines the anticipated changes in key downstream signaling molecules following treatment with PIM447 versus a standard mTOR inhibitor. Arrows indicate an expected increase (↑) or decrease (↓) in the specified marker.
Experimental Protocols for Validating Downstream Effects
Accurate validation of the downstream effects of PIM447 requires robust and well-documented experimental protocols. Below are methodologies for key experiments.
Western Blotting for Protein Phosphorylation and Expression
Objective: To quantify the changes in protein expression and phosphorylation levels of key downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., multiple myeloma cell line MM.1S) at a density of 1x10^6 cells/mL and allow them to adhere overnight. Treat cells with varying concentrations of PIM447 (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-PRAS40, PRAS40, c-Myc, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To measure the changes in mRNA expression of downstream target genes.
Protocol:
-
Cell Culture and Treatment: Treat cells with PIM447 as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., MYC, BCL2). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing Downstream Signaling and Experimental Workflow
To further clarify the mechanisms and procedures, the following diagrams illustrate the PIM447 signaling pathway and the experimental workflow for its validation.
Caption: PIM447 signaling pathway.
Caption: Experimental workflow for validation.
By employing these methodologies and comparative analyses, researchers can effectively validate the downstream effects of PIM447, providing a solid foundation for further preclinical and clinical development.
PODO447: A Comparative Analysis of Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PODO447, a novel monoclonal antibody targeting a tumor-specific glycoform of podocalyxin (Podxl), across various cancer types. The data presented is compiled from peer-reviewed studies to offer an objective overview of its potential as a targeted cancer therapeutic, primarily in the form of an antibody-drug conjugate (ADC).
Executive Summary
PODO447 is an investigational antibody that recognizes a tumor-restricted glycoepitope on podocalyxin, a protein frequently overexpressed in a variety of aggressive cancers and associated with poor prognosis. This unique specificity allows PODO447 to target cancer cells while sparing healthy tissues that also express the podocalyxin core protein, a significant advantage over other Podxl-targeting antibodies.[1][2][3] When conjugated with a cytotoxic payload, such as monomethyl auristatin E (MMAE), the resulting PODO447-ADC has demonstrated potent anti-tumor activity in preclinical models of ovarian, pancreatic, glioblastoma, and leukemia cancers.[1][4]
Efficacy of PODO447-ADC Across Cancer Types
The efficacy of PODO447-ADC has been evaluated in a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative data from these studies.
In Vitro Cytotoxicity of PODO447-ADC
| Cancer Type | Cell Line | IC50 (ng/mL) | Notes |
| Glioblastoma | A-172 | 93 | Over 90% cytotoxicity at ≥278 ng/mL. |
| Acute Myelomonocytic Leukemia | THP-1 | 31 | Over 90% cytotoxicity at ≥278 ng/mL. |
| Ovarian Cancer | TOV3133D | 833 | Modest cytotoxic effect observed. |
| Ovarian Cancer | OV3331 | - | 9-fold reduction in cell viability compared to control. |
| Ovarian Cancer | SKOV3 WT | - | 3-fold reduction in viability compared to control ADC. |
| Pancreatic Cancer | MIA PaCa-2 WT | - | 8-fold reduction in viability compared to control ADC. |
| Medulloblastoma | ONS-76 | >2500 | Modest toxicity (~40%) at 2500 ng/mL. |
Note: The cytotoxic payload for the ADC in these studies was monomethyl auristatin E (MMAE), conjugated via a valine-citrulline linker.
In Vivo Efficacy of PODO447-ADC in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome |
| Ovarian Cancer | NSG Mice with OV3331 xenografts | 2-4 mg/kg PODO447-ADC | Regression of tumors and increased survival. |
| Pancreatic Cancer | NSG Mice with MIA PaCa-2 xenografts | 2-4 mg/kg PODO447-ADC | Regression of tumors and increased survival. |
Mechanism of Action
PODO447 targets a tumor-specific O-linked core 1 glycan on the podocalyxin protein. This glycoepitope is aberrantly expressed on cancer cells due to altered glycosylation pathways. The proposed mechanism of action for PODO447-ADC is as follows:
References
- 1. Targeting a Tumor-Specific Epitope on Podocalyxin Increases Survival in Human Tumor Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PODO447: a novel antibody to a tumor-restricted epitope on the cancer antigen podocalyxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PODO447: a novel antibody to a tumor-restricted epitope on the cancer antigen podocalyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
assessing the specificity of JPD447-induced protein degradation
JPD447 Is Not a Protein Degrader
Initial searches for the molecule "this compound" in the context of protein degradation revealed that this compound is not a protein degrader. Instead, this compound is consistently identified as a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS)[1][2]. This enzyme is essential for the biosynthesis of the bacterial cell wall, and this compound shows potential in potentiating the effects of β-lactam antibiotics[1][3].
Given the user's interest in the specificity of protein degradation, this guide will instead focus on a well-characterized protein degrader, MZ1 , as an illustrative example. MZ1 is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).
A Comparative Guide to the Specificity of the BET Protein Degrader MZ1
This guide provides a detailed comparison of the specificity and performance of the BET protein degrader MZ1 with other alternative compounds. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of MZ1
MZ1 is a heterobifunctional molecule that links a BET inhibitor, (+)-JQ1, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[2]. By simultaneously binding to a BET protein and the VHL E3 ligase, MZ1 forms a ternary complex. This proximity induces the poly-ubiquitination of the BET protein, marking it for degradation by the proteasome.
Quantitative Comparison of BET Degraders
The efficacy of MZ1 is often compared to other BET degraders and inhibitors. The following tables summarize key performance metrics such as the half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Degradation Performance of MZ1 in various cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| H661 | BRD4 | 8 | >95 | |
| H838 | BRD4 | 23 | >95 | |
| HeLa | BRD4 | ~10 | >90 | |
| HeLa | BRD2/3 | >200 | ~70 | |
| MV4;11 | BRD4 | 2-20 | >90 |
Table 2: Comparative Cellular Activity of MZ1 and other BET-targeting compounds.
| Compound | Target(s) | Cell Line | IC50 (nM) | Notes | Reference |
| MZ1 | BRD4 > BRD2/3 (Degrader) | ABC DLBCL | 49 (median) | More potent than birabresib | |
| Birabresib (OTX015) | BRD2/3/4 (Inhibitor) | ABC DLBCL | 126 (median) | Induces upregulation of BET proteins | |
| ARV-771 | BRD2/3/4 (Degrader) | MDA-MB-231 | 120 | Pan-BET degrader | |
| MZ1 | BRD4 > BRD2/3 (Degrader) | MDA-MB-231 | 110 | Selective for BRD4 | |
| dBET1 | BRD2/3/4 (Degrader) | various | - | Less specific than MZ1 |
Specificity of MZ1-Induced Protein Degradation
A key aspect of a protein degrader's utility is its specificity. Off-target degradation can lead to unintended cellular effects and toxicity. The specificity of MZ1 has been assessed using global quantitative proteomics.
In a study using HeLa cells, treatment with 1 µM MZ1 for 24 hours resulted in the quantification of 5,674 proteins. Among these, the most significantly downregulated proteins were the BET family members, with a clear preference for BRD4 over BRD2 and BRD3. Importantly, other bromodomain-containing proteins were not significantly affected, highlighting the high specificity of MZ1. The inactive diastereomer, cis-MZ1, which binds to BET proteins but not to VHL, did not induce degradation of any proteins, confirming the VHL-dependent mechanism of action.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the specificity and efficacy of protein degraders like MZ1.
1. Western Blotting for BET Protein Degradation
-
Objective: To quantify the reduction in the levels of target proteins (BRD2, BRD3, BRD4) following treatment with a degrader.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4-11) and allow them to adhere overnight. Treat the cells with a dose-response of MZ1 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (cis-MZ1).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
2. Global Proteomics by Mass Spectrometry
-
Objective: To assess the proteome-wide selectivity of the degrader and identify any off-target proteins that are degraded.
-
Protocol:
-
Sample Preparation: Treat cells (e.g., HeLa) with the degrader (e.g., 1 µM MZ1), a negative control (cis-MZ1), and a vehicle control (DMSO) for 24 hours in biological triplicate.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest the proteins into peptides using trypsin.
-
Peptide Labeling and Fractionation (optional but recommended): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT). The labeled peptides are then fractionated by high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
-
References
Cross-Validation of JPD447 Activity with RNA-seq Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the antibacterial activity of JPD447, a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), using RNA sequencing (RNA-seq) data. This compound has been identified as a potentiator of β-lactam antibiotics, making it a promising candidate in the fight against antibiotic resistance. This document outlines the experimental protocols, presents a comparative analysis with alternative UppS inhibitors, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a derivative of MAC-0547630 and functions as a potent inhibitor of UppS, a crucial enzyme in the bacterial cell wall biosynthesis pathway. UppS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the translocation of peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound disrupts the supply of this carrier, thereby hindering the construction of the bacterial cell wall. This mechanism of action makes bacteria more susceptible to β-lactam antibiotics, which target the final steps of peptidoglycan synthesis.
Experimental Protocols
This section details the methodologies for validating the activity of this compound and its synergistic effect with β-lactam antibiotics through microbiological and transcriptomic analyses.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound alone and in combination with a β-lactam antibiotic (e.g., ampicillin) against a target bacterial strain (e.g., Staphylococcus aureus).
Protocol:
-
Prepare a series of twofold dilutions of this compound and the β-lactam antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
For combination testing, prepare a checkerboard titration with varying concentrations of both compounds.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for combination wells to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
RNA-seq Analysis of Bacterial Response to this compound
Objective: To identify the global transcriptomic changes in bacteria upon treatment with this compound, both alone and in combination with a β-lactam antibiotic.
Protocol:
-
Grow the target bacterial strain to the mid-logarithmic phase in CAMHB.
-
Expose the bacterial cultures to sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound, the β-lactam antibiotic, and the combination of both for a defined period (e.g., 60 minutes). An untreated culture serves as a control.
-
Harvest the bacterial cells by centrifugation and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercially available kit with a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Process the raw sequencing reads to remove adapters and low-quality bases.
-
Align the cleaned reads to the reference genome of the target bacterial strain.
-
Quantify gene expression levels and perform differential gene expression analysis between the treated and control groups.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify perturbed biological pathways.
Data Presentation and Comparative Analysis
While specific RNA-seq data for this compound is not yet publicly available, this section provides a template for data presentation and a comparative analysis based on the expected transcriptomic impact of UppS inhibitors and β-lactam potentiators. The following table summarizes the key performance indicators for this compound in comparison to other known UppS inhibitors.
| Compound | Target | Mechanism of Action | Reported IC50/MIC | Synergy with β-lactams | Key Transcriptomic Signatures (Expected) |
| This compound | UppS | Inhibition of undecaprenyl pyrophosphate synthesis | Data not publicly available | Potentiates β-lactam activity | Upregulation of cell wall stress response genes; Downregulation of peptidoglycan synthesis genes. |
| Bisphosphonates | UppS | Inhibition of undecaprenyl pyrophosphate synthesis | Micromolar range | Reported | Similar to this compound; potential off-target effects on other pyrophosphate-utilizing enzymes. |
| Clomiphene | UppS | Inhibition of undecaprenyl pyrophosphate synthesis | Micromolar range | Reported | Similar to this compound. |
| Tunicamycin | MraY | Inhibition of Lipid I synthesis | Nanomolar to micromolar range | Not its primary mechanism | Upregulation of cell wall stress and unfolded protein response genes. |
| Vancomycin | D-Ala-D-Ala terminus of Lipid II | Inhibition of peptidoglycan polymerization | Micromolar range | Not a potentiator | Upregulation of the cell wall stress regulon. |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflow for its cross-validation with RNA-seq data.
Conclusion
The cross-validation of this compound's activity with RNA-seq data provides a powerful, multi-faceted approach to understanding its mechanism of action and its potential as a β-lactam potentiator. While awaiting specific transcriptomic data for this compound, the protocols and comparative framework outlined in this guide offer a robust strategy for its evaluation. The expected transcriptomic signatures, characterized by the upregulation of the cell wall stress response and downregulation of peptidoglycan synthesis genes, would provide strong evidence for its on-target activity. This integrated approach is essential for the continued development of novel antibacterial agents like this compound in the ongoing battle against antimicrobial resistance.
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Framework for JPD447
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel compounds such as JPD447, a specific Safety Data Sheet (SDS) and detailed disposal procedures may not be readily available in the public domain. This compound is identified as a novel class of UppS inhibitor, with the CAS Number 2883235-86-5[1]. In the absence of explicit disposal instructions for this compound, a systematic approach based on established principles of laboratory safety and hazardous waste management is essential.
Immediate Safety and Handling Precautions
Before any disposal procedures are considered, proper handling and personal protective equipment (PPE) are critical. When working with a novel compound of unknown toxicity, it is prudent to handle it with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash-proof chemical safety goggles or a face shield. Contact lenses should not be worn when handling chemicals[2][3].
-
Skin Protection: Wear long-sleeved shirts, pants, shoes, socks, and chemical-resistant gloves (e.g., nitrile or neoprene rubber) to minimize skin contact[2][4].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors[2][3].
General Chemical Waste Disposal Protocol
The following is a generalized protocol for the disposal of chemical waste, which should be adapted to comply with institutional, local, and national regulations.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines[5].
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container. The label must include the complete chemical name ("this compound"), the CAS number (2883235-86-5), and the potential hazards (e.g., "Irritant," "Handle with Caution"). Chemical abbreviations are not acceptable[6].
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory until it is collected[5].
-
-
Collection and Disposal:
Key Data for Chemical Waste Management
While specific quantitative data for this compound disposal is unavailable, the following table outlines the general parameters that researchers should document for any chemical waste.
| Parameter | Guideline |
| Chemical Name | Full chemical name, no abbreviations. |
| CAS Number | Unique identifier for the chemical substance. |
| Physical State | Solid, liquid, or gas. |
| Quantity | Estimated amount of waste. |
| Hazards | Known or suspected hazards (e.g., flammable, corrosive, toxic). |
| Container Type | Material of the waste container (e.g., glass, polyethylene). |
| Generation Date | Date when the waste was first added to the container. |
Experimental Protocols for Safe Handling
While no specific experimental protocols for this compound disposal were found, a general protocol for handling a spill of a novel solid compound is as follows:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the "Immediate Safety and Handling Precautions" section.
-
Contain the Spill: If it is a solid, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Clean the Spill: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for safe chemical handling and disposal in a laboratory setting.
Caption: General workflow for handling and disposing of a novel chemical compound.
Caption: Logical workflow for managing a chemical spill in a laboratory.
References
Navigating the Safe Handling and Disposal of JPD447: A Comprehensive Guide
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of any chemical compound are paramount to ensuring laboratory safety and maintaining a secure research environment. While specific hazard information for "JPD447" is not publicly available, this guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal plans based on established best practices for handling potentially hazardous chemical substances.
It is imperative to locate and consult the specific Safety Data Sheet (SDS) for this compound before any handling or experimental work begins. The SDS will provide detailed and substance-specific safety information.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to minimize exposure to potentially hazardous materials. The following table summarizes the recommended PPE for handling substances like this compound in a laboratory setting.[1][2]
| PPE Component | Specifications and Usage |
| Eye and Face Protection | Wear splash-proof chemical safety goggles or a face shield.[3] Contact lenses should not be worn when working with chemicals.[3] |
| Skin Protection | Wear long-sleeved shirts, pants, shoes, and socks.[3] Use rubber or PVC gloves to minimize skin contact.[3] For extensive handling, consider a full suit and boots.[3] |
| Hand Protection | USDA-accepted Nitrile (CFR-20) or Neoprene Rubber (CFR-21) gloves are recommended.[3] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | Not typically required under normal use conditions with good ventilation.[3] If there is a risk of aerosol or dust generation, a NIOSH/MSHA-approved respirator should be worn.[3] |
Experimental Protocol: Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[4]
Donning Sequence:
-
Gown: Put on a fluid-resistant gown and tie it securely.
-
Mask or Respirator: Place the mask over your nose and mouth and secure the ties or elastic bands.
-
Goggles or Face Shield: Position eye protection firmly but comfortably.
-
Gloves: Pull on gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling one off from the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Untie the gown and pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it.
-
Perform Hand Hygiene.
-
Goggles or Face Shield: Remove by handling the headband or earpieces.
-
Mask or Respirator: Remove by handling the ties or straps. Do not touch the front of the mask.
-
Perform Hand Hygiene.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the potential hazards associated with handling a chemical substance.
Caption: A flowchart illustrating the selection of appropriate PPE based on hazard assessment.
Operational and Disposal Plans
Proper disposal of chemical waste is essential to protect human health and the environment.[5]
Waste Collection and Storage:
-
All waste containers must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[6]
-
Segregate waste from other incompatible wastes.[6]
-
Label all waste containers with "Hazardous Waste" and the complete chemical name(s) in English.[6] Chemical abbreviations or nomenclature are not acceptable.[6]
-
Store waste containers in a designated, well-ventilated area away from heat, sparks, and flame.[3]
Disposal Procedures:
-
Dispose of collected waste in accordance with federal, state, and local regulations.[3]
-
Do not dispose of hazardous waste down the drain under any circumstances.[6]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste disposal appointment.[5][6]
-
For spills, evacuate the area and wear appropriate PPE.[3] Absorb the spill with an inert material like sand or earth and place it in a sealed container for disposal.[3]
Empty Container Disposal:
-
Empty chemical containers should be triple-rinsed with an appropriate solvent.[6]
-
The rinsate must be collected and treated as hazardous waste.[6]
-
After triple-rinsing, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[6]
References
- 1. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. cpda.com [cpda.com]
- 4. youtube.com [youtube.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
